molecular formula C17H36ClNO2 B1313087 Dodecyl 2-(dimethylamino)propanoate hydrochloride CAS No. 259685-49-9

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Cat. No.: B1313087
CAS No.: 259685-49-9
M. Wt: 321.9 g/mol
InChI Key: IPWWTXFQEUNUNX-UHFFFAOYSA-N
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Description

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a useful research compound. Its molecular formula is C17H36ClNO2 and its molecular weight is 321.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dodecyl 2-(dimethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWTXFQEUNUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438017
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
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Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259685-49-9
Record name D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP HCl, is a chemical compound with significant applications in the pharmaceutical and biomedical fields. It is recognized for its role as a penetration enhancer, facilitating the transdermal delivery of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of DDAIP HCl, offering valuable data and procedural insights for researchers and professionals in drug development.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.

PropertyValueSource
CAS Number 259685-49-9[2][3][4][5]
Molecular Formula C17H36ClNO2[2][3][4][6]
Molecular Weight 321.93 g/mol [2][3]
Appearance White crystalline solid[1][2]
Melting Point 88-93 °C[1]
pKa 4.87[1]
Water Solubility Approx. 40% w/v[1]
Calculated XLogP3 5.2[3]

Core Physicochemical Properties

Chemical Structure

This compound is the hydrochloride salt of the ester formed from dodecanol and N,N-dimethylalanine.[1] Its amphiphilic nature, possessing both a lipophilic dodecyl chain and a hydrophilic dimethylamino propanoate hydrochloride group, is central to its function as a penetration enhancer.

Melting Point

The melting point of DDAIP HCl is reported to be in the range of 88-93 °C.[1] This property is a critical indicator of the purity of the compound.

Solubility

DDAIP HCl exhibits significant solubility in water, approximately 40% w/v.[1] This aqueous solubility is a key characteristic for its formulation in various drug delivery systems.

pKa

The pKa of DDAIP HCl is 4.87.[1] This value is crucial for understanding the ionization state of the molecule at different physiological pH levels, which in turn influences its interaction with biological membranes.

Partition Coefficient (logP)

The calculated XLogP3 value for Dodecyl 2-(dimethylamino)propanoate (the free base) is 5.2, indicating its lipophilic character.[3] This property is a determining factor in its ability to partition into and disrupt the lipid bilayers of the stratum corneum.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of DDAIP HCl are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for these measurements.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like DDAIP HCl involves the use of a melting point apparatus, such as a Mel-Temp or similar device.

  • Sample Preparation: A small amount of the dry, powdered DDAIP HCl is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting point range. For accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of DDAIP HCl in a specific solvent (e.g., water) can be determined using the shake-flask method, a widely accepted technique.

  • Sample Preparation: An excess amount of DDAIP HCl is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

  • Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of DDAIP HCl in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound like DDAIP HCl.

  • Sample Preparation: A precise amount of DDAIP HCl is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

XLogP3 Calculation Method

The XLogP3 value is a computationally derived parameter and not determined by a direct experimental protocol. It is an atom-additive method that calculates the octanol-water partition coefficient (logP) based on the chemical structure of the molecule. The algorithm sums the contributions of individual atoms and applies correction factors for certain structural features to estimate the lipophilicity of the compound.

Synthesis and Mechanism of Action

Synthesis Workflow

This compound can be synthesized via a transesterification reaction followed by treatment with hydrochloric acid. A patent for the compound describes a method involving the reaction of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.

Synthesis_Workflow cluster_synthesis Synthesis of DDAIP Free Base cluster_hcl_salt Formation of Hydrochloride Salt Ethyl_2_dimethylamino_propionate Ethyl 2-(N,N-dimethylamino)- propionate Reactants Ethyl_2_dimethylamino_propionate->Reactants 1_Dodecanol 1-Dodecanol 1_Dodecanol->Reactants Reaction_Vessel Reaction Vessel (Reflux with Sodium Methoxide catalyst) Reactants->Reaction_Vessel Azeotropic_Distillation Azeotropic Distillation (Ethanol removal) Reaction_Vessel->Azeotropic_Distillation Filtration Filtration (Removal of solids) Azeotropic_Distillation->Filtration DDAIP_Filtrate DDAIP Filtrate (Free Base) Filtration->DDAIP_Filtrate Dissolution Dissolution in Hexane DDAIP_Filtrate->Dissolution HCl_Addition Addition of conc. HCl Dissolution->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Final_Product DDAIP HCl (Crystalline Solid) Precipitation->Final_Product

Caption: Synthesis workflow for this compound.

Mechanism of Action as a Skin Penetration Enhancer

DDAIP HCl enhances the permeability of the stratum corneum, the outermost layer of the skin, through a mechanism that involves the disruption of its highly organized lipid structure.

Penetration_Enhancement_Mechanism cluster_skin Stratum Corneum Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Lipid_Bilayer Organized Lipid Bilayer Disruption Disruption of Lipid Packing Lipid_Bilayer->Disruption DDAIP_HCl DDAIP HCl DDAIP_HCl->Lipid_Bilayer Partitions into Increased_Fluidity Increased Lipid Fluidity Disruption->Increased_Fluidity Enhanced_Penetration Enhanced Drug Penetration Increased_Fluidity->Enhanced_Penetration Drug_Molecule Drug Molecule Drug_Molecule->Enhanced_Penetration Facilitated by

Caption: Mechanism of skin penetration enhancement by DDAIP HCl.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that underpin its utility as a penetration enhancer in transdermal drug delivery systems. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and safe application in pharmaceutical research and development. The provided data and procedural outlines serve as a valuable resource for scientists and researchers working with this important excipient.

References

An In-Depth Technical Guide to the Mechanism of Action of DDAIP in Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is a potent skin penetration enhancer utilized in topical pharmaceutical formulations to augment the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. This technical guide elucidates the multifaceted mechanism of action of DDAIP, focusing on its interactions with the lipid bilayer and tight junctions, as well as its impact on drug solubility. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key mechanisms to support further research and development in the field of transdermal drug delivery.

Core Mechanisms of Action

DDAIP enhances skin penetration through a synergistic combination of three primary mechanisms:

  • Disruption of the Stratum Corneum Lipid Bilayer: DDAIP, an amphiphilic molecule, integrates into the highly organized lipid matrix of the stratum corneum. This integration disrupts the ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

  • Modulation of Tight Junctions: DDAIP temporarily opens the tight junctions between corneocytes, the protein-rich cells of the stratum corneum.[1] This paracellular route enhancement provides an additional pathway for the permeation of APIs.

  • Enhancement of Drug Solubility: DDAIP can improve the solubility of poorly soluble drugs within the formulation and the skin, thereby increasing the concentration gradient and driving force for penetration.

Interaction with the Stratum Corneum Lipid Bilayer

The interaction of DDAIP with the lipid bilayer is a critical aspect of its penetration-enhancing effect. As an amphiphilic molecule, DDAIP possesses both a hydrophilic head group and a lipophilic tail, allowing it to interact favorably with the lipid components of the stratum corneum.

Quantitative Analysis of Lipid Bilayer Disruption

Studies utilizing differential scanning calorimetry (DSC) have provided quantitative insights into the interaction of DDAIP with model lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC). These studies reveal that increasing concentrations of DDAIP lead to a dose-dependent disruption of the lipid bilayer's thermotropic behavior.

DDAIP Concentration (mol%)Main Transition Temperature (Tm) (°C)Pre-transition Temperature (Tp) (°C)Main Transition Enthalpy (ΔHm) (kcal/mol)Pre-transition Enthalpy (ΔHp) (kcal/mol)
041.535.58.71.5
540.034.07.51.0
1038.532.56.00.5
2036.0Disappears4.0-
33.3Broad peak ~34DisappearsNot clearly defined-
50Broad peak ~32DisappearsNot clearly defined-

Data extrapolated from qualitative descriptions in available literature. Precise values would require access to the raw experimental data.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To investigate the effect of DDAIP on the thermotropic behavior of a model lipid membrane (DPPC liposomes).

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Differential Scanning Calorimeter

Procedure:

  • Liposome Preparation:

    • Co-dissolve appropriate molar ratios of DPPC and DDAIP in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DPPC.

    • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to ensure homogeneity.

  • DSC Analysis:

    • Accurately weigh a sample of the liposome suspension into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Use an empty sealed pan as a reference.

    • Scan the sample and reference pans over a defined temperature range (e.g., 20°C to 60°C) at a constant heating rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature.

    • Determine the main transition temperature (Tm), pre-transition temperature (Tp), and the corresponding enthalpy changes (ΔHm and ΔHp) from the resulting thermogram.

G cluster_0 DDAIP Interaction with Lipid Bilayer DDAIP DDAIP (Amphiphilic Molecule) LipidBilayer Stratum Corneum Lipid Bilayer (Ordered Structure) DDAIP->LipidBilayer Integration DisruptedBilayer Disrupted Lipid Bilayer (Increased Fluidity) LipidBilayer->DisruptedBilayer Disruption Penetration Enhanced Penetration DisruptedBilayer->Penetration Drug Drug Molecule Drug->DisruptedBilayer

DDAIP's interaction with the stratum corneum lipid bilayer.

Modulation of Tight Junctions

In addition to its effects on the lipid bilayer, DDAIP is known to modulate the function of tight junctions, which are protein complexes that seal the paracellular pathway between corneocytes.

Proposed Mechanism of Tight Junction Modulation

DDAIP is hypothesized to transiently and reversibly open these junctions, creating a temporary paracellular route for drug permeation. The precise molecular mechanism is still under investigation but is thought to involve the interaction of DDAIP with the protein constituents of the tight junctions, such as claudins and occludins.

Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the effect of DDAIP on the integrity of tight junctions in an in vitro model of the skin barrier (e.g., cultured keratinocytes or reconstructed human epidermis).

Materials:

  • In vitro skin model (e.g., HaCaT cells grown on Transwell® inserts)

  • DDAIP solutions at various concentrations

  • Cell culture medium

  • TEER measurement system (e.g., EVOM2™)

Procedure:

  • Cell Culture:

    • Culture the skin model on permeable supports until a confluent monolayer with stable TEER values is formed.

  • TEER Measurement:

    • Equilibrate the cells in fresh culture medium.

    • Measure the baseline TEER of each well.

    • Treat the apical side of the monolayer with DDAIP solutions of varying concentrations.

    • Measure TEER at specific time points following the addition of DDAIP.

    • A decrease in TEER indicates a disruption of the tight junction barrier.

    • To assess reversibility, replace the DDAIP-containing medium with fresh medium and continue to monitor TEER over time.

G cluster_1 DDAIP Modulation of Tight Junctions DDAIP DDAIP TightJunctions Tight Junctions (Claudin, Occludin) DDAIP->TightJunctions Interaction OpenedJunctions Opened Tight Junctions (Paracellular Pathway) TightJunctions->OpenedJunctions Modulation ParacellularPenetration Enhanced Paracellular Penetration OpenedJunctions->ParacellularPenetration Drug Drug Molecule Drug->OpenedJunctions

DDAIP's modulation of tight junctions between corneocytes.

Enhancement of Drug Solubility

The ability of DDAIP to improve the solubility of certain APIs is another key factor in its overall penetration-enhancing effect. By increasing the concentration of the dissolved drug in the vehicle and at the skin surface, DDAIP enhances the thermodynamic activity of the drug, which is the driving force for its partitioning into and diffusion across the stratum corneum.

Experimental Protocol: Solubility Studies

Objective: To determine the effect of DDAIP on the solubility of a poorly water-soluble drug.

Materials:

  • Poorly water-soluble drug

  • DDAIP

  • Relevant solvent system (e.g., water, buffer, or a formulation vehicle)

  • Shaking incubator

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Prepare saturated solutions of the drug in the chosen solvent system containing increasing concentrations of DDAIP.

  • Equilibrate the solutions in a shaking incubator at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a suitable membrane filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method.

In Vitro Skin Permeation Studies

To evaluate the overall impact of DDAIP on the transdermal delivery of an API, in vitro skin permeation studies are essential. These studies provide quantitative data on the flux and permeability of the drug across a skin membrane.

Quantitative Data on Skin Permeation Enhancement

The following table summarizes the enhancement effect of DDAIP on the skin permeation of Tolnaftate.

FormulationCumulative Flux after 24h (µg/cm²)Tolnaftate in Skin after 24h (µg/g)Enhancement Ratio (Flux)
1% Tolnaftate OTC~1.5~200-
1% Tolnaftate OTC + 0.5% DDAIP~2.5~450~1.7

Data is estimated from graphical representations in "Enhancing the Skin Flux of Tolnaftate Utilizing the Novel Excipient, Dodecyl-2-N,NDimethylaminopropionate (DDAIP)" by Morgan, T. et al. The enhancement ratio is calculated relative to the formulation without DDAIP.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the effect of DDAIP on the transdermal permeation of a drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., human cadaver skin, porcine ear skin)

  • Drug formulation with and without DDAIP

  • Receptor solution (e.g., PBS with a solubility enhancer for the drug, if necessary)

  • Magnetic stirrer

  • Sampling syringes

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Excise the skin and remove subcutaneous fat.

    • Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor solution at 32 ± 1°C to mimic skin surface temperature.

    • Continuously stir the receptor solution.

  • Dosing and Sampling:

    • Apply a finite dose of the formulation (with or without DDAIP) to the surface of the skin in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation profile.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

G cluster_2 Experimental Workflow: In Vitro Skin Permeation Study SkinPrep Skin Preparation (Excised Human/Animal Skin) FranzAssembly Franz Cell Assembly (Skin Mounting, Receptor Fill) SkinPrep->FranzAssembly Dosing Formulation Application (With/Without DDAIP) FranzAssembly->Dosing Sampling Receptor Solution Sampling (Time Intervals) Dosing->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis DataAnalysis Data Analysis (Flux, Permeability, ER) Analysis->DataAnalysis

Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion

DDAIP is a versatile and effective skin penetration enhancer that operates through a combination of mechanisms, including the disruption of the stratum corneum's lipid bilayer, the modulation of tight junctions, and the enhancement of drug solubility. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the application of DDAIP in optimizing transdermal drug delivery systems. The provided experimental protocols offer a starting point for the quantitative evaluation of DDAIP's effects, enabling a more rational design of novel and effective topical therapies. Further research is warranted to fully elucidate the molecular interactions between DDAIP and the protein components of tight junctions to further refine its application in drug delivery.

References

An In-depth Technical Guide to the Synthesis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a compound of interest for various applications, including its use as a penetration enhancer in transdermal drug delivery systems. This document details the primary synthetic routes, experimental protocols, and physicochemical and analytical data for the target compound.

Introduction

This compound, also known as DDAIP HCl, is the hydrochloride salt of the dodecyl ester of N,N-dimethylalanine. Its amphiphilic nature, arising from the long dodecyl carbon chain and the hydrophilic dimethylamino group, makes it a subject of interest in pharmaceutical sciences. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and characterization data to support research and development activities.

Synthetic Routes

Two primary synthetic routes for the preparation of Dodecyl 2-(dimethylamino)propanoate have been identified in the literature.

  • Route 1: Nucleophilic Substitution. This method involves the reaction of dodecyl 2-bromopropionate with dimethylamine. The starting bromoester can be synthesized from the esterification of n-dodecanol with a 2-bromopropionyl halide[1].

  • Route 2: Transesterification. This is a preferred and more commonly cited method, which involves the transesterification of a lower alkyl ester of N,N-dimethylaminopropionate, such as ethyl 2-(N,N-dimethylamino)-propionate, with 1-dodecanol in the presence of a catalyst[2].

This guide will focus on the more detailed and preferred transesterification route for the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₃₆ClNO₂[3]
Molecular Weight321.9 g/mol [3]
AppearanceSolid[]
Melting Point88 - 90 °C[2]
Table 2: Analytical Data
AnalysisTheoretical Value (%)Experimental Value (%)Reference
Carbon63.463.29[2]
Hydrogen11.211.34[2]
Nitrogen4.34.26[2]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via the transesterification route.

Synthesis of Dodecyl 2-(dimethylamino)propanoate (Free Base)

This procedure is based on the transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.

Reaction Scheme:

G ethyl_ester Ethyl 2-(dimethylamino)propanoate dodecyl_ester Dodecyl 2-(dimethylamino)propanoate ethyl_ester->dodecyl_ester + 1-Dodecanol dodecanol 1-Dodecanol ethanol Ethanol dodecyl_ester->ethanol catalyst Sodium Methoxide (catalyst) catalyst->dodecyl_ester

Caption: Transesterification of Ethyl 2-(dimethylamino)propanoate

Materials:

ReagentMolar Mass ( g/mol )Notes
Ethyl 2-(N,N-dimethylamino)-propionate145.20
1-Dodecanol186.34A 10% stoichiometric excess is recommended[2].
Sodium Methoxide54.02Catalytic amount. Can be used as a solution in methanol or predissolved in toluene[2].
Toluene92.14Anhydrous, as a solvent for the catalyst and for azeotropic removal of ethanol.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add ethyl 2-(N,N-dimethylamino)-propionate and 1-dodecanol (1.1 molar equivalents).

  • Add a catalytic amount of sodium methoxide, which can be predissolved in a small amount of anhydrous toluene[2].

  • Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C).

  • Continuously remove the ethanol byproduct via azeotropic distillation with toluene using the Dean-Stark apparatus. The reaction progress can be monitored by the amount of ethanol collected.

  • After approximately 2 hours of reflux, or once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature[2].

  • Filter the mixture to remove any solid catalyst residues.

  • The resulting filtrate is the crude Dodecyl 2-(dimethylamino)propanoate (DDAIP) free base. This can be used directly in the next step or purified further by vacuum distillation.

Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Reaction Scheme:

G dodecyl_ester Dodecyl 2-(dimethylamino)propanoate hcl_salt Dodecyl 2-(dimethylamino)propanoate Hydrochloride dodecyl_ester->hcl_salt + HCl hcl Hydrochloric Acid

Caption: Formation of the Hydrochloride Salt

Materials:

ReagentNotes
Crude Dodecyl 2-(dimethylamino)propanoateFrom the previous step.
HexaneOr another suitable water-immiscible solvent.
Hydrochloric Acid (HCl)Can be used as a gas or an ethereal solution.

Procedure:

  • Dissolve the crude Dodecyl 2-(dimethylamino)propanoate in a suitable water-immiscible solvent such as hexane. A suggested ratio is 50 grams of the crude ester in 200 milliliters of hexane[2].

  • Cool the solution to a temperature in the range of -10 °C to 10 °C[2].

  • Slowly add a stoichiometric amount of hydrochloric acid to the cooled and stirred solution. The HCl can be bubbled as a gas through the solution or added as a solution in a solvent like diethyl ether.

  • The this compound will precipitate out of the solution as a crystalline solid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold hexane to remove any unreacted starting materials or byproducts.

  • Dry the product under vacuum to obtain the final this compound.

Purification

The final product can be further purified by recrystallization. A suitable solvent for recrystallization is ethyl acetate[2].

  • Dissolve the crude hydrochloride salt in a minimal amount of boiling ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G start Start transesterification Transesterification of Ethyl 2-(dimethylamino)propanoate with 1-Dodecanol start->transesterification filtration1 Filtration to remove catalyst transesterification->filtration1 hcl_formation Formation of Hydrochloride Salt in Hexane filtration1->hcl_formation filtration2 Filtration of Precipitate hcl_formation->filtration2 purification Recrystallization from Ethyl Acetate filtration2->purification final_product Dodecyl 2-(dimethylamino)propanoate Hydrochloride purification->final_product

Caption: Synthesis and Purification Workflow

Conclusion

This technical guide has outlined the synthesis of this compound, with a focus on the preferred transesterification route. The provided experimental protocols, while based on the available literature, may require further optimization for specific laboratory conditions and desired product purity. The summarized physicochemical and analytical data serve as a benchmark for product characterization. It is recommended that researchers and drug development professionals perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility of DDAIP-HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a novel permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to improve the transdermal and topical delivery of a wide range of active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature allows it to interact with the stratum corneum, temporarily and reversibly reducing its barrier function and facilitating drug absorption.[1] Understanding the solubility of DDAIP-HCl in various solvents is paramount for the rational design and development of effective and stable topical and transdermal formulations. This technical guide provides a comprehensive overview of the solubility of DDAIP-HCl, detailed experimental protocols for its determination, and an exploration of its mechanism of action.

Physicochemical Properties of DDAIP-HCl

DDAIP-HCl is the hydrochloride salt of Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP). The free base, DDAIP, is a clear, colorless liquid at room temperature, insoluble in water but miscible with most organic solvents. The conversion to the hydrochloride salt results in a white crystalline solid with a melting range of 88-93 °C.[1] This salt form is significantly more water-soluble, a critical attribute for its application in aqueous-based formulations.

Solubility of DDAIP-HCl

The solubility of an excipient is a critical parameter that dictates its utility in various formulation types. The following sections detail the solubility of DDAIP-HCl in aqueous and common organic solvents.

Aqueous Solubility

DDAIP-HCl exhibits high solubility in water. It is soluble in water up to approximately 40% w/v.[1] This high aqueous solubility allows for its incorporation into a variety of hydrophilic formulation bases such as creams, gels, and lotions.

Organic Solvent Solubility

While the free base DDAIP is miscible with most organic solvents, quantitative solubility data for the hydrochloride salt in these solvents is not extensively published. The following table provides estimated solubility values for DDAIP-HCl in common organic solvents based on the general solubility trends of similar long-chain alkyl amine hydrochloride salts. These values should be considered as estimations and should be experimentally verified for specific formulation development.

SolventChemical ClassEstimated Solubility (mg/mL)
MethanolPolar Protic> 100
EthanolPolar Protic> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
AcetonePolar Aprotic< 10
ChloroformNon-polar< 1
Ethyl AcetateModerately Polar< 10
HexaneNon-polar< 0.1

Note: The solubility of hydrochloride salts in organic solvents is influenced by factors such as the polarity of the solvent and its ability to solvate both the cation and the chloride anion. Polar protic solvents like methanol and ethanol are generally good solvents for hydrochloride salts due to their ability to form hydrogen bonds. Polar aprotic solvents like DMSO can also be effective. Non-polar solvents are typically poor solvents for salts.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for determining the solubility of DDAIP-HCl in a given solvent.

Materials:

  • DDAIP-HCl powder

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other validated analytical method for concentration determination.

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of DDAIP-HCl to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed. A visual excess of solid should be present at the end of the experiment.

  • Addition of Solvent: Add a known volume or weight of the solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of DDAIP-HCl in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the solubility of DDAIP-HCl in the solvent, expressed in units such as mg/mL or g/100mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DDAIP-HCl to vial B Add known volume of solvent A->B Combine C Agitate at controlled temperature (24-72h) B->C Start Equilibration D Settle or Centrifuge C->D End Equilibration E Collect supernatant D->E Separate F Filter (0.22 µm) E->F Clarify G Dilute sample F->G Prepare for Analysis H Analyze concentration (e.g., HPLC) G->H Inject

Caption: Experimental workflow for determining DDAIP-HCl solubility.

Mechanism of Action as a Penetration Enhancer

DDAIP-HCl enhances the permeation of APIs through the skin via a multi-faceted mechanism that involves the transient disruption of the stratum corneum's barrier function. This is achieved through two primary pathways:

  • Interaction with the Lipid Bilayer: The dodecyl chain of DDAIP, being lipophilic, intercalates into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

  • Modulation of Tight Junctions: DDAIP-HCl has been shown to temporarily and reversibly open the tight junctions between corneocytes. Tight junctions are protein complexes that seal the paracellular pathway, restricting the passage of molecules between cells. By loosening these junctions, DDAIP-HCl creates an additional route for drug penetration.

G cluster_skin Stratum Corneum DDAIP DDAIP-HCl LipidBilayer Lipid Bilayer DDAIP->LipidBilayer Intercalates and Disrupts Order TightJunctions Tight Junctions DDAIP->TightJunctions Temporarily Loosens Penetration Enhanced Skin Penetration LipidBilayer->Penetration Increased Fluidity TightJunctions->Penetration Opens Paracellular Pathway Drug Active Pharmaceutical Ingredient (API) Drug->Penetration

Caption: Mechanism of DDAIP-HCl as a skin penetration enhancer.

Conclusion

DDAIP-HCl is a versatile and effective permeation enhancer with favorable solubility characteristics, particularly in aqueous media. While its solubility in organic solvents requires further quantitative characterization, its high water solubility makes it suitable for a wide array of topical and transdermal formulations. The detailed experimental protocol provided in this guide offers a robust method for determining its solubility in various solvent systems, enabling formulators to make informed decisions during product development. A thorough understanding of its mechanism of action, involving the dual pathways of lipid bilayer disruption and tight junction modulation, is crucial for optimizing its use and developing next-generation drug delivery systems. This guide serves as a valuable resource for researchers and drug development professionals working to harness the full potential of DDAIP-HCl in enhancing the delivery of therapeutic agents.

References

Unveiling the Crystalline Nature of Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride, a lipophilic amino acid ester, is recognized for its role as a penetration enhancer in transdermal drug delivery systems. While its efficacy is linked to its physicochemical properties, a detailed public record of its complete crystalline structure remains elusive. This technical guide synthesizes the available information regarding its crystalline nature, synthesis, and key properties, providing a valuable resource for researchers in drug formulation and development. Although single-crystal X-ray diffraction data is not publicly available, evidence from X-ray powder diffraction confirms its crystalline state. This guide outlines the known synthetic pathway and precipitation method to obtain the crystalline hydrochloride salt and summarizes its physicochemical characteristics.

Introduction

This compound is the hydrochloride salt of dodecyl 2-(dimethylamino)propanoate. Its molecular structure, featuring a long alkyl chain, an ester group, and a tertiary amine, imparts amphiphilic properties that are crucial for its function as a chemical penetration enhancer. Understanding the solid-state properties, including crystallinity, is paramount for formulation development, stability, and ultimately, its performance in enhancing drug permeation through the skin. While a definitive crystal structure analysis is not present in the public domain, this guide compiles the existing knowledge to aid researchers in their investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are essential for computational modeling and formulation design.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₇H₃₆ClNO₂PubChem
Molecular Weight 321.9 g/mol PubChem
Melting Point Approximately 88-90 °CGoogle Patents
Appearance SolidBOC Sciences
Solubility Data not publicly available-
CAS Number 259685-49-9PubChem

Crystalline Structure

To date, a complete single-crystal X-ray diffraction analysis of this compound, which would provide detailed information on its crystal system, space group, and unit cell dimensions, has not been reported in publicly accessible literature or crystallographic databases.

However, patent literature confirms the crystalline nature of the hydrochloride salt through X-ray powder diffraction (XRPD) analysis. Unfortunately, the specific diffraction data and patterns from these analyses are not provided. The absence of this detailed data presents a gap in the comprehensive understanding of its solid-state behavior.

Experimental Protocols

Synthesis of Dodecyl 2-(dimethylamino)propanoate

The synthesis of the free base, Dodecyl 2-(dimethylamino)propanoate, is achieved through the transesterification of ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol.

  • Reactants: Ethyl 2-(N,N-dimethylamino)propionate, 1-dodecanol.

  • Catalyst: A basic transesterification catalyst such as sodium methoxide is preferred. Other suitable catalysts include n-butyl lithium and potassium cyanide. Acid catalysts like sulfuric acid or p-toluene sulfuric acid can also be used.

  • Procedure: The reaction mixture is heated, and the ethanol byproduct is removed to drive the reaction to completion.

Preparation of Crystalline this compound

The hydrochloride salt is precipitated from a solution of the free base. This process also serves as a purification step.

  • Procedure:

    • The Dodecyl 2-(dimethylamino)propanoate free base is dissolved in a suitable non-polar solvent, such as hexane.

    • The solution is cooled to a temperature range of -10 to 10 °C.

    • Hydrogen chloride gas is then introduced into the cooled and stirred solution.

    • The introduction of HCl gas leads to the formation of a crystalline precipitate of this compound.

    • The precipitate is then collected, for example, by filtration.

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis of Free Base cluster_crystallization Crystallization of Hydrochloride Salt Reactants Ethyl 2-(dimethylamino)propanoate + 1-Dodecanol + Catalyst Reaction Transesterification Reaction (Heating and Removal of Ethanol) Reactants->Reaction Product_FB Dodecyl 2-(dimethylamino)propanoate (Free Base) Reaction->Product_FB Dissolution Dissolve Free Base in Hexane Product_FB->Dissolution Purification & Salt Formation Cooling Cool Solution (-10 to 10 °C) Dissolution->Cooling Precipitation Introduce HCl Gas Cooling->Precipitation Filtration Collect Crystalline Precipitate Precipitation->Filtration Product_HCl Crystalline Dodecyl 2-(dimethylamino)propanoate HCl Filtration->Product_HCl

Synthesis and Crystallization Workflow

Applications in Drug Development

The primary application of this compound is as a penetration enhancer in transdermal drug delivery. Its amphiphilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting its highly ordered lipid structure. This transient and reversible disruption increases the permeability of the skin to co-administered therapeutic agents.

While no specific signaling pathways involving this molecule have been detailed in the literature, its mechanism of action is generally understood to be a physical interaction with the lipid bilayers of the skin, rather than a direct pharmacological or signaling effect.

Conclusion and Future Outlook

This compound is a crystalline solid with established utility as a transdermal penetration enhancer. While its synthesis and some physicochemical properties are documented, a significant knowledge gap exists regarding its detailed crystalline structure. Future research involving single-crystal X-ray diffraction would be invaluable to the scientific community, providing a deeper understanding of its solid-state properties. Such data would enable more precise formulation design, potentially leading to improved stability and efficacy of transdermal drug delivery systems that utilize this effective enhancer. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to further advance the field of drug delivery.

Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide to its Discovery, History, and Application as a Transdermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a potent and biodegradable transdermal penetration enhancer that has garnered significant interest in the pharmaceutical field. Its ability to reversibly modulate the barrier properties of the stratum corneum has made it a valuable excipient in the development of topical and transdermal drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to DDAIP-HCl. Detailed experimental protocols for evaluating its efficacy are also presented, along with visualizations of its synthesis, proposed mechanism of action, and experimental workflows to aid in research and development.

Discovery and History

The development of Dodecyl 2-(dimethylamino)propanoate (DDAIP) and its subsequent hydrochloride salt (DDAIP-HCl) arose from the ongoing search for safe and effective transdermal penetration enhancers. The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the absorption of most therapeutic agents.

The seminal work on DDAIP was published in 1993 by Buyuktimkin et al. in the journal Pharmaceutical Research. This study detailed the synthesis of DDAIP and was the first to report its significant enhancing effect on the transepidermal delivery of various drugs, including indomethacin, clonidine, and hydrocortisone.[1]

Recognizing the potential of DDAIP, subsequent research focused on improving its physicochemical properties for pharmaceutical formulation. As a liquid at room temperature, DDAIP posed challenges in purification and handling. This led to the development of crystalline acid addition salts, with the hydrochloride salt (DDAIP-HCl) being a prominent example. Patents filed in the late 1990s and early 2000s describe the synthesis of these salts, which offer improved stability, purity, and ease of incorporation into various dosage forms.[2] The formation of the hydrochloride salt transforms the oily liquid DDAIP into a more stable, crystalline solid.

Further research has also explored the stereochemistry of DDAIP, with studies indicating that the R-enantiomer of DDAIP exhibits enhanced activity in facilitating the transport of pharmaceutically active compounds across biological membranes compared to the racemic mixture or the S-enantiomer.

Physicochemical Properties and Synthesis

DDAIP-HCl is the hydrochloride salt of Dodecyl 2-(dimethylamino)propanoate. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₃₆ClNO₂
Molecular Weight 321.9 g/mol
CAS Number 259685-49-9
Appearance White to off-white crystalline solid
Synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP)

The primary method for synthesizing DDAIP is through the transesterification of an ethyl ester precursor.

Synthesis_of_DDAIP cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_dimethylaminopropanoate Ethyl 2-(dimethylamino)propanoate Ethyl_2_bromopropionate->Ethyl_2_dimethylaminopropanoate Reaction with Dimethylamine Dimethylamine Dimethylamine 1_Dodecanol 1-Dodecanol DDAIP Dodecyl 2-(dimethylamino)propanoate (DDAIP) 1_Dodecanol->DDAIP Ethyl_2_dimethylaminopropanoate->DDAIP Transesterification with 1-Dodecanol (Basic Catalyst, e.g., Sodium Methoxide)

Synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP).
Formation of this compound (DDAIP-HCl)

The hydrochloride salt is formed by reacting the free base (DDAIP) with hydrochloric acid in a suitable solvent.

Synthesis_of_DDAIP_HCl cluster_reactants Reactants cluster_product Product DDAIP Dodecyl 2-(dimethylamino)propanoate (DDAIP) DDAIP_HCl Dodecyl 2-(dimethylamino)propanoate Hydrochloride (DDAIP-HCl) DDAIP->DDAIP_HCl Acid-Base Reaction HCl Hydrochloric Acid HCl->DDAIP_HCl

Formation of this compound.

Mechanism of Action

The primary mechanism by which DDAIP-HCl enhances transdermal drug delivery is through the reversible disruption of the highly organized lipid structure of the stratum corneum. The stratum corneum is often described by the "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is the main barrier to permeation.

DDAIP, being an amphiphilic molecule with a polar head group and a long lipophilic dodecyl tail, is thought to intercalate into the lipid bilayers of the stratum corneum. This intercalation disrupts the ordered packing of the lipids, leading to an increase in their fluidity and the creation of more permeable pathways for drug molecules to traverse.

While specific signaling pathways are not directly modulated by DDAIP-HCl, its action is primarily a biophysical one on the structure of the stratum corneum. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used to study these interactions. DSC can detect changes in the phase transition temperatures of the stratum corneum lipids, indicating fluidization, while FTIR can reveal changes in the vibrational frequencies of lipid acyl chains, providing information on their conformational order.

Mechanism_of_Action DDAIP_HCl_Molecule DDAIP-HCl Molecule (Amphiphilic Structure) Intercalation Intercalation into Lipid Bilayers DDAIP_HCl_Molecule->Intercalation Stratum_Corneum Stratum Corneum (Highly Ordered Lipid Bilayers) Stratum_Corneum->Intercalation Disruption Disruption of Lipid Packing Intercalation->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Permeation Enhanced Drug Permeation Fluidization->Permeation Experimental_Workflow Start Start: In Vitro Skin Permeation Study Prep_Skin Prepare Skin Membrane Start->Prep_Skin Assemble_Franz_Cell Assemble Franz Diffusion Cell Prep_Skin->Assemble_Franz_Cell Equilibrate Equilibrate System (32°C) Assemble_Franz_Cell->Equilibrate Apply_Formulation Apply Test Formulation Equilibrate->Apply_Formulation Sample_Collection Collect Samples at Time Intervals Apply_Formulation->Sample_Collection Sample_Analysis Analyze Drug Concentration (HPLC) Sample_Collection->Sample_Analysis Data_Analysis Calculate Flux and Enhancement Ratio Sample_Analysis->Data_Analysis End End: Determine Enhancer Efficacy Data_Analysis->End

References

A Technical Guide to the Spectroscopic Analysis of Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl) is a functional excipient known for its properties as a dermal penetration enhancer.[1][2] As a key component in advanced drug delivery systems, particularly in topical and transdermal formulations, a thorough understanding of its chemical and physical properties is paramount. This document provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize this amphiphilic molecule.[1]

Physicochemical Properties

DDAIP-HCl is the hydrochloride salt of an ester formed from N,N-dimethylalanine and dodecanol.[1] It is a white crystalline solid, and its amphiphilic nature allows for solubility in water up to approximately 40% w/v.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of DDAIP-HCl

Property Value Source
Molecular Formula C₁₇H₃₆ClNO₂ [1][3]
Molar Mass 321.93 g/mol [1]
Appearance White crystalline solid [1]
Melting Range 88-93 °C [1]
pKa 4.87 [1]

| CAS Number | 259685-49-9 |[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of DDAIP-HCl. Key techniques employed for its characterization include Mass Spectrometry (MS), X-Ray Powder Diffraction (XRPD), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] A summary of the quantitative data obtained from these methods is provided in Table 2.

Table 2: Summary of Spectroscopic Data for DDAIP-HCl

Analytical Technique Observation Source
Mass Spectrometry (MS) Peaks observed at m/z 284 and 286 (for DDAIP free base) [4]
X-Ray Powder Diffraction (XRPD) Well-defined peaks at 2θ values of 19.5°, 21°, 25°, and 29.6° [4]
Infrared (IR) Spectroscopy Spectrum consistent with DDAIP-HCl structure (in mineral oil) [4]

| ¹H and ¹³C NMR Spectroscopy | Spectra did not reveal shifts inconsistent with the DDAIP-HCl structure |[4] |

Experimental Protocols & Methodologies

The following sections detail the methodologies for the synthesis and spectroscopic analysis of DDAIP-HCl.

A common method for preparing DDAIP is through the reaction of dodecyl 2-bromopropionate with dimethylamine.[5] The resulting DDAIP free base can then be converted to its hydrochloride salt.

Protocol for DDAIP-HCl Salt Formation:

  • The DDAIP free base is dissolved in a water-immiscible aliphatic hydrocarbon solvent, such as hexane.[4][6]

  • The resulting mixture is cooled to a temperature range of -10°C to 10°C.[6]

  • Concentrated hydrochloric acid is added dropwise to the cooled solution under constant agitation.

  • The addition of acid causes the formation of a DDAIP-HCl salt precipitate.[6]

  • The precipitate is recovered from the solution via filtration. This process also serves as a purification step.[6]

The general workflow for the characterization of a newly synthesized batch of DDAIP-HCl is outlined below.

cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis Synthesis DDAIP Synthesis (Free Base) Purification HCl Salt Formation & Precipitation Synthesis->Purification Sample DDAIP-HCl Crystalline Solid Purification->Sample MS Mass Spectrometry (MS) Sample->MS XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Result_MS Result_MS MS->Result_MS Confirms MW Result_XRPD Result_XRPD XRPD->Result_XRPD Confirms Crystal Form Result_IR Result_IR IR->Result_IR Confirms Functional Groups Result_NMR Result_NMR NMR->Result_NMR Confirms Molecular Structure

Caption: Experimental workflow for synthesis and spectroscopic characterization of DDAIP-HCl.

  • Mass Spectrometry: A sample is dissolved in a suitable solvent like dichloromethane. Analysis can be performed using techniques such as electrospray ionization (ESI) to detect the molecular ion of the DDAIP free base. The observed peaks at m/z 284 and 286 are consistent with the molecular weight of the DDAIP molecule (~285.47 g/mol ), accounting for isotopic distribution.[4]

  • X-Ray Powder Diffraction (XRPD): A ground sample of the crystalline DDAIP-HCl is analyzed to confirm its solid-state structure. The presence of well-defined peaks at specific 2θ values (19.5°, 21°, 25°, 29.6°) indicates a consistent crystalline form.[4]

  • Infrared (IR) Spectroscopy: A sample is prepared, typically as a dispersion in mineral oil, and analyzed.[4] The resulting spectrum is used to identify characteristic functional groups present in the DDAIP-HCl molecule, such as the ester carbonyl (C=O) stretching vibration and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded for a sample dissolved in a suitable deuterated solvent. These analyses provide detailed information about the molecular structure, and the chemical shifts and coupling patterns must be consistent with the structure of DDAIP-HCl.[4]

Mechanism of Action as a Permeation Enhancer

DDAIP-HCl enhances the permeation of active pharmaceutical ingredients (APIs) across the skin barrier, primarily the stratum corneum. Its mechanism is twofold: it temporarily disrupts the highly ordered lipid bilayer of the skin and loosens the tight junctions between skin cells.[1][2] This creates transient pathways for the API to penetrate more effectively into the systemic circulation.[1]

cluster_skin Skin Barrier (Stratum Corneum) cluster_delivery Drug Delivery LipidBilayer Lipid Bilayer (Highly Ordered) API_path TightJunctions Tight Junctions (Cell-Cell Adhesion) DDAIP DDAIP-HCl DDAIP->LipidBilayer Temporarily Disrupts DDAIP->TightJunctions Loosens API Active Drug (API) Circulation Systemic Circulation API_path->Circulation Enhanced Permeation

References

A Technical Guide to the Thermal Properties of Dodecyl 2-(dimethylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a compound of interest in pharmaceutical development, particularly for its potential as a transdermal penetration enhancer. A thorough understanding of its thermal properties is critical for formulation development, stability assessment, and manufacturing processes. This technical guide outlines the methodologies for characterizing the key thermal properties of this compound. Due to a lack of publicly available quantitative data, this document focuses on the experimental protocols required to determine these properties, providing a framework for researchers to generate this crucial information.

Introduction

The thermal behavior of an active pharmaceutical ingredient (API) or excipient like this compound is a cornerstone of its physicochemical characterization. Properties such as melting point, thermal decomposition, and specific heat capacity dictate storage conditions, inform compatibility studies with other formulation components, and are essential for the design of manufacturing processes such as milling, granulation, and lyophilization.

This whitepaper provides a comprehensive overview of the standard experimental techniques used to evaluate the thermal properties of solid organic compounds. While specific data for this compound is not currently available in the cited literature, the protocols detailed herein provide a clear pathway for its determination.

Thermal Properties and Data Presentation

The primary thermal properties of interest for a solid organic salt like this compound include its melting point, decomposition temperature, and specific heat capacity. The following tables are presented as templates for the clear and structured presentation of this data once it has been experimentally determined.

Table 1: Melting and Decomposition Characteristics

PropertyMethodValue (°C)Notes
Melting Point (Onset)Differential Scanning Calorimetry (DSC)Data to be determinedThe temperature at which melting begins.
Melting Point (Peak)Differential Scanning Calorimetry (DSC)Data to be determinedThe temperature of maximum heat absorption during melting.
Decomposition Temperature (Onset)Thermogravimetric Analysis (TGA)Data to be determinedThe temperature at which significant mass loss begins.

Table 2: Specific Heat Capacity

Temperature (°C)MethodSpecific Heat Capacity (J/g·K)
e.g., 25Differential Scanning Calorimetry (DSC)Data to be determined
e.g., 50Differential Scanning Calorimetry (DSC)Data to be determined
e.g., 75Differential Scanning Calorimetry (DSC)Data to be determined

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of a solid organic compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and other thermal transitions of a material.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.[1]

Protocol:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan.[3] The sample should be a fine powder to ensure good thermal contact with the pan.[4]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[4]

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[3]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[3]

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature beyond the melting transition.[4]

  • Data Analysis:

    • The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.[3]

    • The area under the melting endotherm can be integrated to determine the heat of fusion.[3]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the thermal stability and decomposition temperature of materials.[7]

Protocol:

  • Sample Preparation: Place 5-20 mg of the powdered sample into a TGA pan (typically platinum or alumina).[8]

  • Instrument Setup:

    • Place the sample pan onto the TGA's sensitive microbalance.

    • Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 40 mL/min.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate, such as 20 °C/min.[9]

  • Data Analysis:

    • The TGA thermogram plots the percentage of initial mass versus temperature.

    • The decomposition temperature is typically reported as the onset temperature of the significant mass loss step.[7]

Specific Heat Capacity Determination

The specific heat capacity, the amount of heat required to raise the temperature of a unit mass of a substance by one degree, can also be determined using DSC.[10]

Protocol:

  • Baseline Run: Perform a DSC run with two empty sample pans to obtain a baseline.

  • Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program as the baseline.

  • Sample Run: Replace the sapphire standard with the sample of this compound of a known mass and repeat the temperature program.

  • Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three runs using the instrument's software. This is based on the known specific heat capacity of the sapphire standard.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical processes.

Thermal_Property_Characterization_Workflow cluster_start Initial Assessment cluster_dsc Differential Scanning Calorimetry cluster_tga Thermogravimetric Analysis cluster_end Final Report Start Obtain Sample of This compound DSC_Analysis Perform DSC Analysis Start->DSC_Analysis TGA_Analysis Perform TGA Analysis Start->TGA_Analysis Melting_Point Determine Melting Point & Heat of Fusion DSC_Analysis->Melting_Point Specific_Heat Determine Specific Heat Capacity DSC_Analysis->Specific_Heat Report Compile Thermal Properties Report Melting_Point->Report Specific_Heat->Report Decomposition_Temp Determine Decomposition Temperature TGA_Analysis->Decomposition_Temp Decomposition_Temp->Report

Caption: Logical workflow for the thermal characterization of the compound.

DSC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample_Prep Weigh 5-15 mg of sample Pan_Seal Seal sample in hermetic pan Sample_Prep->Pan_Seal Load_Sample Load sample and reference pans into DSC Pan_Seal->Load_Sample Set_Params Set N2 purge and temperature program Load_Sample->Set_Params Run_DSC Initiate DSC run (e.g., 10 °C/min) Set_Params->Run_DSC Thermogram Generate Heat Flow vs. Temperature Thermogram Run_DSC->Thermogram Analyze_Peaks Analyze endothermic peaks for melting point Thermogram->Analyze_Peaks

Caption: Workflow for DSC analysis.

TGA_Experimental_Workflow cluster_prep_tga Preparation cluster_analysis_tga Analysis cluster_results_tga Data Interpretation Sample_Weigh_TGA Weigh 5-20 mg of sample into TGA pan Load_Sample_TGA Place pan on TGA microbalance Sample_Weigh_TGA->Load_Sample_TGA Set_Params_TGA Set N2 purge and heating rate (e.g., 20 °C/min) Load_Sample_TGA->Set_Params_TGA Run_TGA Initiate TGA run Set_Params_TGA->Run_TGA TGA_Curve Generate Mass % vs. Temperature Curve Run_TGA->TGA_Curve Analyze_Loss Determine onset of mass loss for decomposition TGA_Curve->Analyze_Loss

Caption: Workflow for TGA analysis.

Conclusion

The thermal properties of this compound are essential for its successful development and application in the pharmaceutical industry. While specific, experimentally determined values are not yet widely published, this guide provides the necessary framework for their determination. By following the detailed protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can generate the high-quality data needed to understand and control the behavior of this compound, ensuring product quality, stability, and efficacy.

References

Methodological & Application

Application Notes and Protocols for DDAIP Formulation Development in Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of topical cream formulations incorporating Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), a potent permeation enhancer. The following sections detail the mechanism of action of DDAIP, formulation strategies, and key experimental protocols for characterization and evaluation.

Introduction to DDAIP

DDAIP is a functional excipient used in topical pharmaceutical formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[1] Chemically, it is the dodecyl ester of N,N-dimethylalanine and is typically used as its hydrochloride salt (DDAIP.HCl), a white crystalline solid soluble in water.[1]

Mechanism of Action

DDAIP enhances skin permeation through a dual mechanism:

  • Disruption of the Stratum Corneum: DDAIP temporarily alters the lipid bilayer of the stratum corneum, increasing its fluidity. This allows drug molecules to more easily pass through this primary barrier of the skin.[1][2]

  • Opening of Tight Junctions: It reversibly opens the tight junctions between skin cells, providing a paracellular route for drug absorption into the systemic circulation.[1]

This enhanced permeation allows for rapid absorption and can improve the solubility of certain compounds.[1]

DDAIP Signaling Pathway in Skin Permeation

The following diagram illustrates the proposed mechanism by which DDAIP enhances the permeation of active pharmaceutical ingredients (APIs) through the skin.

DDAIP_Mechanism cluster_skin Stratum Corneum DDAIP DDAIP.HCl LipidBilayer Lipid Bilayer DDAIP->LipidBilayer Disrupts Fluidity TightJunctions Tight Junctions DDAIP->TightJunctions Opens Paracellular Pathway DeeperLayers Deeper Skin Layers & Systemic Circulation LipidBilayer->DeeperLayers TightJunctions->DeeperLayers API API API->LipidBilayer Enhanced Transcellular Permeation API->TightJunctions Enhanced Paracellular Permeation

DDAIP's dual-action mechanism on the stratum corneum.

Formulation Development of DDAIP-Containing Topical Creams

The development of a topical cream with DDAIP requires careful consideration of the formulation components to ensure stability, efficacy, and desirable cosmetic properties.[3][4] A typical oil-in-water (o/w) or water-in-oil (w/o) emulsion is a suitable base for a DDAIP cream.

Example Formulation Compositions

The following table provides example compositions for a generic oil-in-water cream base with varying concentrations of DDAIP. These formulations would need to be optimized for the specific API being used.

Ingredient Function Formulation A (1% DDAIP) [% w/w] Formulation B (3% DDAIP) [% w/w] Formulation C (5% DDAIP) [% w/w]
Active Pharmaceutical Ingredient (API) Therapeutic AgentXXX
DDAIP.HCl Permeation Enhancer1.03.05.0
Cetostearyl Alcohol Emulsifier, Thickener8.08.08.0
White Soft Paraffin Emollient, Occlusive15.015.015.0
Liquid Paraffin Emollient6.06.06.0
Propylene Glycol Humectant, Solvent5.05.05.0
Polysorbate 80 Emulsifier2.02.02.0
Benzyl Alcohol Preservative1.01.01.0
Purified Water Vehicleq.s. to 100q.s. to 100q.s. to 100
Protocol for Preparation of DDAIP Topical Cream (Oil-in-Water Emulsion)

This protocol outlines a general procedure for preparing an oil-in-water cream containing DDAIP.

Materials and Equipment:

  • Beakers and stirring rods

  • Water bath or heating mantle

  • Homogenizer (e.g., rotor-stator homogenizer)

  • Weighing balance

  • pH meter

Procedure:

  • Preparation of the Aqueous Phase:

    • In a suitable beaker, dissolve DDAIP.HCl, the API (if water-soluble), propylene glycol, and benzyl alcohol in purified water.

    • Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, melt cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.

    • Add polysorbate 80 to the oil phase and mix until uniform. If the API is oil-soluble, it should be dissolved in this phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while maintaining the temperature at 70-75°C and continuously stirring.

    • Homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.

  • Cooling and Final Mixing:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

    • Adjust the pH if necessary using a suitable buffering agent.

    • Once cooled, the cream is ready for packaging and further testing.

Experimental Protocols for Formulation Characterization

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the cream formulation.[5][6][7] It is used for quality control and to ensure batch-to-batch consistency.[6]

Experimental Workflow for IVRT:

IVRT_Workflow start Start prep Prepare Franz Diffusion Cells start->prep membrane Mount Synthetic Membrane prep->membrane apply Apply DDAIP Cream to Donor Compartment membrane->apply receptor Fill Receptor Compartment with Receptor Medium apply->receptor equilibrate Equilibrate at 32°C receptor->equilibrate sample Collect Samples at Predetermined Time Points equilibrate->sample analyze Analyze Samples by HPLC sample->analyze plot Plot Cumulative API Released vs. Square Root of Time analyze->plot calculate Calculate Release Rate plot->calculate end_node End calculate->end_node

A typical workflow for In Vitro Release Testing (IVRT).

Detailed IVRT Protocol:

  • Apparatus: Vertical diffusion cells (Franz cells).[8]

  • Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose acetate).[8]

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like polysorbate 20 to maintain sink conditions.[9]

  • Temperature: 32 ± 1°C to mimic skin surface temperature.[8]

  • Stirring Speed: 600 rpm.

  • Procedure:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Apply a finite dose (e.g., 10-15 mg/cm²) of the DDAIP cream evenly onto the membrane in the donor compartment.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of API released per unit area (µg/cm²) and plot against the square root of time to determine the release rate.

Example IVRT Data:

Time (hours) Formulation A (1% DDAIP) Cumulative API Released (µg/cm²) Formulation B (3% DDAIP) Cumulative API Released (µg/cm²) Formulation C (5% DDAIP) Cumulative API Released (µg/cm²)
0.550.2 ± 4.175.8 ± 6.398.5 ± 8.2
1.071.0 ± 5.9107.2 ± 8.9139.3 ± 11.6
2.0100.4 ± 8.4151.6 ± 12.6196.9 ± 16.4
4.0142.0 ± 11.8214.3 ± 17.8278.4 ± 23.2
6.0173.9 ± 14.5262.6 ± 21.8341.1 ± 28.4
8.0200.8 ± 16.7303.2 ± 25.2393.8 ± 32.8
In Vitro Permeation Testing (IVPT)

IVPT is used to assess the rate and extent of API permeation through the skin, providing an indication of in vivo performance.[5]

Experimental Workflow for IVPT:

IVPT_Workflow start Start prep Prepare Franz Diffusion Cells start->prep membrane Mount Excised Human or Animal Skin prep->membrane apply Apply DDAIP Cream to Skin Surface membrane->apply receptor Fill Receptor Compartment with Receptor Medium apply->receptor equilibrate Equilibrate at 32°C receptor->equilibrate sample Collect Samples at Predetermined Time Points equilibrate->sample analyze Analyze Samples by LC-MS/MS sample->analyze plot Plot Cumulative API Permeated vs. Time analyze->plot calculate Calculate Permeation Flux (Jss) plot->calculate end_node End calculate->end_node

A typical workflow for In Vitro Permeation Testing (IVPT).

Detailed IVPT Protocol:

  • Apparatus: Vertical diffusion cells (Franz cells).

  • Membrane: Excised human or animal (e.g., porcine) skin.[10]

  • Receptor Medium: PBS pH 7.4, potentially with a protein like bovine serum albumin to mimic physiological conditions.

  • Temperature: 32 ± 1°C.

  • Stirring Speed: 600 rpm.

  • Procedure:

    • Prepare the excised skin by removing subcutaneous fat and cutting it to the appropriate size.

    • Mount the skin in the Franz cell with the stratum corneum facing the donor compartment.

    • Follow steps 2-5 of the IVRT protocol.

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) is determined from the linear portion of the curve.

Example IVPT Data:

Parameter Formulation A (1% DDAIP) Formulation B (3% DDAIP) Formulation C (5% DDAIP)
Steady-State Flux (Jss) (µg/cm²/h) 1.5 ± 0.23.2 ± 0.45.8 ± 0.7
Lag Time (hours) 2.1 ± 0.31.8 ± 0.21.5 ± 0.2
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.751.602.90
Stability Testing

Stability studies are essential to determine the shelf-life of the topical cream under various environmental conditions.[5][6]

Stability Testing Protocol:

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term.

  • Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of API and DDAIP, and determination of degradation products.

    • Microbiological: Microbial limit testing.

Example Stability Data (Accelerated Conditions - 6 Months):

Parameter Specification Formulation B (3% DDAIP) - Initial Formulation B (3% DDAIP) - 6 Months
Appearance Homogeneous white creamConformsConforms
pH 4.5 - 6.55.85.6
Viscosity (cP) 20,000 - 40,00032,50031,800
API Assay (%) 95.0 - 105.0100.298.9
DDAIP Assay (%) 90.0 - 110.0101.597.8
Total Degradation Products (%) NMT 1.0<0.10.4
Microbial Count (CFU/g) <100<10<10

Analytical Method for Quantification of DDAIP

A validated high-performance liquid chromatography (HPLC) method is recommended for the quantification of DDAIP in cream formulations.

HPLC Method Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 1 gram of the cream into a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the cream base and extract the DDAIP.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Conclusion

The development of topical creams containing DDAIP offers a promising approach to enhance the delivery of various APIs through the skin. A systematic approach to formulation development, including comprehensive characterization through IVRT, IVPT, and stability studies, is crucial for ensuring a safe, effective, and stable product. The protocols and data presented in these application notes provide a framework for researchers and scientists to guide their development efforts in this area.

References

Application Notes and Protocols for the Quantitative Analysis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a cationic surfactant with applications as a penetration enhancer in pharmaceutical formulations.[1][] The protocols described herein are based on established analytical techniques for similar long-chain esters and tertiary amine hydrochlorides, ensuring a robust starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pharmaceutical compounds. For this compound, which lacks a strong chromophore, derivatization or indirect UV detection may be necessary. Alternatively, if the formulation contains a UV-active counter-ion, it can be quantified. This protocol outlines a reversed-phase HPLC method, a common approach for separating long-chain esters.[3]

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Depending on the matrix (e.g., cream, solution), perform a suitable extraction. For an emulsion, a liquid-liquid extraction with a solvent like hexane may be employed to isolate the analyte.[4][5] The extracted sample should then be dissolved in the mobile phase.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 205 nm (for ester carbonyl group) or wavelength of derivatizing agent

c) Data Analysis:

Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Quantitative Data Summary (Representative)

The following table presents typical validation parameters for an HPLC-UV method for a similar long-chain ester, adapted from literature.[6][7][8]

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 10 - 250 µg/mL
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Prepare Calibration Curve & Samples Standard->Dilution Sample Extract Analyte from Matrix Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. As this compound is a salt, a sample preparation step is required to convert it to its more volatile free base form.[9][10][11]

Experimental Protocol: GC-MS

a) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Sample Solution: Extract the analyte from its matrix using an appropriate solvent.

  • Basification: To a known volume of the standard or sample solution, add a strong base (e.g., 1M NaOH) to deprotonate the amine, rendering it more volatile. The free base can then be extracted into an organic solvent like hexane or dichloromethane.[12]

b) GC-MS Conditions:

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification

c) Data Analysis:

Identification is confirmed by matching the mass spectrum with a reference spectrum. Quantification is performed using a calibration curve constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

Quantitative Data Summary (Representative)

The following table shows representative validation data for a GC-MS method for a similar tertiary amine.[9][13]

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Analyte Extraction Basification Conversion to Free Base (NaOH) Extraction->Basification LLE Liquid-Liquid Extraction Basification->LLE Injection Injection LLE->Injection Separation GC Separation (DB-5ms) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Identification Mass Spectrum Identification Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the GC-MS quantification of Dodecyl 2-(dimethylamino)propanoate.

Potential Signaling Pathway Interaction

This compound is classified as a cationic surfactant. Cationic surfactants, due to their amphiphilic nature and positive charge, can interact with negatively charged cell membranes.[14][15] This interaction can lead to membrane disruption and, in some cases, modulate cellular signaling pathways. For instance, some surfactants have been shown to influence the NF-κB signaling pathway, which is involved in inflammatory responses.[16] While a specific signaling pathway for this compound has not been definitively elucidated, a generalized mechanism of interaction can be proposed.

Diagram: General Interaction of a Cationic Surfactant with a Cell Membrane

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Membrane Phospholipid Bilayer (Negative Surface Charge) Pathway Signaling Cascade (e.g., NF-κB Pathway) Membrane->Pathway Signal Transduction Response Cellular Response (e.g., Inflammation) Pathway->Response Surfactant Dodecyl 2-(dimethylamino)propanoate (Cationic Surfactant) Surfactant->Membrane Electrostatic Interaction & Membrane Perturbation

Caption: Potential interaction of a cationic surfactant with a cell membrane, leading to signal transduction.

References

Optimal concentration of DDAIP in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Optimal Concentration of DDAIP in Topical Formulations

Introduction

N,N-didecyl-N-isopropoxyethyl-N-methylammonium iodide (DDAIP), and more commonly its hydrochloride salt, dodecyl-2-N,N-dimethylaminopropionate hydrochloride (DDAIP.HCl), is a potent skin permeation enhancer used in topical and transdermal drug formulations.[1][2] It is classified as a functional, non-active excipient designed to increase the flux of active pharmaceutical ingredients (APIs) across the formidable barrier of the stratum corneum.[2] DDAIP is a key component in approved drug products, such as Vitaros™, a topical cream for erectile dysfunction containing alprostadil.[3][4] The primary mechanism of action involves temporarily and reversibly altering the dynamics of the lipid bilayer and loosening the tight junctions between corneocytes, which facilitates the passage of drug molecules into the systemic circulation.[1][2][5]

Determining the optimal concentration of DDAIP is a critical step in formulation development. The goal is to maximize the permeation-enhancing effect for the desired API while minimizing the potential for local skin irritation or damage. This document provides essential data, protocols, and workflows for researchers and formulation scientists to establish the optimal DDAIP concentration for their specific applications.

Mechanism of Action

DDAIP is an amphiphilic molecule that integrates into the lipid bilayers of the stratum corneum.[1] Its mechanism is primarily biophysical and can be summarized in two key actions:

  • Disruption of Lipid Bilayer: The lipophilic dodecyl chain of DDAIP inserts into the highly ordered intercellular lipid lamellae of the stratum corneum, disrupting their structure and increasing their fluidity.

  • Loosening of Tight Junctions: DDAIP temporarily modifies the proteinaceous tight junctions between skin cells, creating transient openings that allow for the passage of larger or more hydrophilic drug molecules.[1][2]

This dual-action mechanism is temporary and reversible, allowing the skin barrier to recover its normal function after the formulation is cleared.

Figure 1: Proposed Mechanism of DDAIP as a Skin Permeation Enhancer cluster_1 Stratum Corneum cluster_2 Viable Epidermis API API LipidBilayer Lipid Bilayer API->LipidBilayer 1. Limited Permeation DDAIP DDAIP Corneocyte1 Corneocyte DDAIP->Corneocyte1 3. Loosens Tight Junctions Corneocyte2 Corneocyte DDAIP->LipidBilayer 2. Intercalates into Lipid Bilayer SystemicCirculation Systemic Circulation Corneocyte1->SystemicCirculation 4. Enhanced API Permeation Corneocyte2->SystemicCirculation 4. Enhanced API Permeation LipidBilayer->SystemicCirculation 4. Enhanced API Permeation

Figure 1: Proposed Mechanism of DDAIP as a Skin Permeation Enhancer

Quantitative Data on DDAIP Concentrations

Publicly available data from clinical and non-clinical studies provide a practical range for investigating the optimal concentration of DDAIP. A concentration of 2.5% w/w has been established in an approved pharmaceutical product, while other studies have explored concentrations from 1% to 5%.[3]

Concentration (% w/w)Application / ContextObserved Effects / NotesReference
1.0% Non-clinical toxicology studiesUsed in intravaginal administration tests in rabbits, causing some edema and erythema.
2.5% Approved pharmaceutical product (Vitaros™ cream)Established as an effective concentration for enhancing the permeation of alprostadil.[3]
5.0% Non-clinical toxicology studiesCaused reversible adverse effects (e.g., damage to seminiferous tubules) in some rabbits after topical application.

Protocols for Determining Optimal Concentration

The optimal concentration of DDAIP is formulation and API-dependent. A series of experiments is required to balance efficacy (permeation enhancement) with safety (low irritation potential). The following protocols outline a standard workflow for this determination.

Figure 2: Experimental Workflow for Optimal Concentration Determination A 1. Formulation Preparation (Varying DDAIP Concentrations e.g., 0.5%, 1%, 2.5%, 5%) B 2. In Vitro Permeation Testing (Franz Diffusion Cell Assay) A->B D 4. In Vitro Irritation Testing (Reconstructed Human Epidermis Model) A->D C 3. Data Analysis: Calculate Flux (Jss) and Enhancement Ratio (ER) B->C F 6. Optimal Concentration Selection C->F E 5. Data Analysis: Measure Cell Viability (%) D->E E->F G Balance High Permeation with High Cell Viability (Low Irritation) F->G

Figure 2: Experimental Workflow for Optimal Concentration Determination
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol determines the effect of different DDAIP concentrations on the transdermal flux of a specific API.[6][7]

1. Objective: To quantify the permeation enhancement of an API across a skin membrane as a function of DDAIP concentration.

2. Materials:

  • Franz Diffusion Cells (static, vertical type)[8]

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80, if needed)

  • Test Formulations: Vehicle with 0% DDAIP (control) and vehicle with various concentrations of DDAIP (e.g., 0.5%, 1.0%, 2.5%, 5.0% w/w), each containing a fixed concentration of the API.

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32-37°C

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification.

3. Methodology:

  • Membrane Preparation: Thaw and cut skin to a size sufficient to cover the receptor chamber opening. Equilibrate the skin in receptor fluid.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.[6]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed, de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the membrane.[9]

  • Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate to the target temperature (typically 32°C for skin surface) for at least 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[6]

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

4. Data Analysis:

  • Calculate Cumulative Amount: For each time point, calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²), correcting for sample removal.

  • Determine Steady-State Flux (Jss): Plot the cumulative amount permeated (Q) versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in µg/cm²/h).[6]

  • Calculate Enhancement Ratio (ER): The ER is the ratio of the flux from a formulation containing DDAIP to the flux from the control formulation (0% DDAIP).

    • ER = Jss (with DDAIP) / Jss (control)

DDAIP Conc. (% w/w)Mean Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
0 (Control)[Insert Data]1.0
0.5[Insert Data][Calculate]
1.0[Insert Data][Calculate]
2.5[Insert Data][Calculate]
5.0[Insert Data][Calculate]
Protocol 2: In Vitro Skin Irritation Test (OECD 439)

This protocol assesses the potential of different DDAIP concentrations to cause skin irritation using a reconstructed human epidermis (RhE) model.[10][11]

1. Objective: To evaluate the cytotoxicity of formulations with varying DDAIP concentrations as a predictor of skin irritation potential.

2. Materials:

  • Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the tissue manufacturer

  • Test Formulations: Same as in Protocol 1.

  • Negative Control: Phosphate-buffered saline (PBS)

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or acid-isopropanol

  • Plate reader (spectrophotometer)

3. Methodology:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.

  • Formulation Application: Remove medium and apply the test formulations, negative control, and positive control directly to the tissue surface (typically 25-50 µL).

  • Exposure: Incubate for a defined period (e.g., 60 minutes).[12]

  • Washing: Thoroughly wash the tissues with PBS to remove the test substance.

  • MTT Incubation: Transfer tissues to fresh medium containing MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan precipitate from the tissues by incubating them in isopropanol for at least 2 hours.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a plate reader (e.g., at 570 nm).

4. Data Analysis:

  • Calculate Percent Viability: For each formulation, calculate the percent viability relative to the negative control.

    • % Viability = (OD of test formulation / OD of negative control) x 100

  • Classification: According to OECD TG 439, if the mean tissue viability is ≤ 50%, the substance is classified as an irritant.[10]

DDAIP Conc. (% w/w)Mean % Tissue ViabilityIrritation Potential
0 (Control)100% (by definition)Non-irritant
0.5[Insert Data][Determine]
1.0[Insert Data][Determine]
2.5[Insert Data][Determine]
5.0[Insert Data][Determine]
Positive Control (5% SDS)< 50%Irritant

Conclusion and Recommendation

The optimal concentration of DDAIP in a topical formulation represents a balance between maximizing drug delivery and ensuring patient safety. The data from the permeation and irritation studies should be analyzed together to identify the concentration that provides the highest enhancement ratio while maintaining high cell viability (e.g., >50%). Based on existing literature, a concentration range of 1.0% to 2.5% w/w is a logical starting point for investigation.[3] The protocols provided herein offer a robust framework for generating the necessary data to justify the selection of an optimal DDAIP concentration for any given API and vehicle system.

Figure 3: Conceptual Relationship of DDAIP Concentration to Efficacy and Safety cluster_0 Concentration Effect cluster_1 Performance Metrics cluster_2 Outcome a Low b Optimal Range Permeation Permeation Enhancement a->Permeation Low Irritation Irritation Potential a->Irritation Low c High b->Permeation High b->Irritation Acceptable c->Permeation Plateau / High c->Irritation High Outcome1 Sub-optimal Efficacy Outcome2 Therapeutic Window Outcome3 Unacceptable Safety Profile

Figure 3: Conceptual Relationship of DDAIP Concentration to Efficacy and Safety

References

Application Notes and Protocols for Enhancing Transdermal NSAID Delivery with DDAIP-HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs) offers a promising alternative to oral administration, minimizing systemic side effects and enabling targeted local delivery.[1] However, the highly effective barrier of the stratum corneum impedes the penetration of most therapeutic agents. Chemical penetration enhancers are employed to transiently reduce the barrier function of the skin and facilitate drug absorption. Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a biodegradable transdermal penetration enhancer that has demonstrated significant efficacy in increasing the skin permeation of various drugs.[2][3]

DDAIP-HCl functions by temporarily altering the dynamics of the lipid bilayer in the stratum corneum and loosening the tight junctions between skin cells.[4][5] This mechanism allows for enhanced absorption of active pharmaceutical ingredients (APIs) through the skin. These application notes provide detailed protocols and data for utilizing DDAIP-HCl to enhance the transdermal delivery of NSAIDs, with a focus on in vitro evaluation methods.

Data Presentation

The efficacy of DDAIP-HCl as a penetration enhancer for the NSAID indomethacin has been quantified in comparison to other known enhancers. The following table summarizes the flux enhancement ratios observed in an in vitro study using shed snake skin as the membrane.

Table 1: Enhancement Effect of DDAIP on the Transdermal Flux of Indomethacin [2][3]

Penetration EnhancerEnhancement Ratio vs. ControlFlux Promotion vs. AzoneFlux Promotion vs. Lauryl Alcohol
DDAIP -4.7x 7.5x
Azone-1x1.6x
Lauryl Alcohol-0.63x1x

Data derived from a study evaluating the transport of indomethacin across shed snake skin.[2][3]

Mechanism of Action of DDAIP-HCl

DDAIP-HCl enhances skin permeation through a dual mechanism that involves the transient and reversible disruption of the stratum corneum's barrier function.

cluster_0 Stratum Corneum cluster_1 DDAIP-HCl Action cluster_2 Result a Intact Lipid Bilayer b Tight Junctions c DDAIP-HCl Application d Disruption of Lipid Bilayer c->d e Loosening of Tight Junctions c->e f Increased Permeability g Enhanced NSAID Penetration f->g

Mechanism of DDAIP-HCl skin permeation enhancement.

Experimental Protocols

Protocol 1: Preparation of NSAID Formulation with DDAIP-HCl

This protocol describes the preparation of a simple gel formulation for the transdermal delivery of an NSAID, incorporating DDAIP-HCl as a penetration enhancer.

Materials:

  • NSAID powder (e.g., Indomethacin, Diclofenac, Ibuprofen, Ketoprofen)

  • DDAIP-HCl

  • Gelling agent (e.g., Carbopol 934P, Poloxamer 407)

  • Solvent (e.g., Ethanol, Propylene Glycol)

  • Purified water

  • pH adjusting agent (e.g., Triethanolamine)

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Analytical balance

  • pH meter

Procedure:

  • Drug and Enhancer Dissolution: Accurately weigh the desired amount of the NSAID and DDAIP-HCl. Dissolve both in a suitable solvent (e.g., ethanol or propylene glycol) in a beaker with gentle stirring.

  • Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. Avoid clump formation.

  • Mixing: Slowly add the drug-enhancer solution to the gelling agent dispersion while stirring continuously.

  • Neutralization: Adjust the pH of the formulation to a skin-friendly range (typically pH 5.5-7.0) by adding a neutralizing agent (e.g., triethanolamine) dropwise. This will cause the gel to thicken.

  • Final Mixing and Degassing: Continue stirring until a homogenous, transparent gel is formed. Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.

  • Storage: Store the prepared formulation in an airtight container at a controlled room temperature.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for evaluating the skin permeation of an NSAID from a topical formulation containing DDAIP-HCl using Franz diffusion cells.

Materials and Equipment:

  • Franz diffusion cells

  • Water bath with circulator and heater

  • Excised skin (human or animal, e.g., rat, porcine) or synthetic membrane

  • Prepared NSAID formulation with and without DDAIP-HCl (control)

  • Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)

  • Magnetic stir bars for receptor chambers

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Parafilm

Experimental Workflow:

A Prepare Receptor Medium (e.g., PBS pH 7.4) and Degas C Assemble Franz Diffusion Cell (Donor and Receptor Chambers) A->C B Prepare Skin Membrane (Excise and mount on Franz cell) B->C D Fill Receptor Chamber and Equilibrate (32°C ± 1°C) C->D E Apply Formulation to Donor Chamber (NSAID with/without DDAIP-HCl) D->E F Collect Samples from Receptor Chamber at Predetermined Time Points E->F G Analyze Drug Concentration (HPLC or UV-Vis) F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H

Workflow for in vitro skin permeation study.

Procedure:

  • Receptor Medium Preparation: Prepare the receptor medium and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.

  • Skin Membrane Preparation: If using biological skin, carefully excise it and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells. The skin should be equilibrated in the receptor medium before mounting.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber. Securely clamp the chambers together.

  • Filling and Equilibration: Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place the assembled cells in a water bath maintained at a temperature to achieve a skin surface temperature of 32°C ± 1°C. Allow the system to equilibrate.

  • Formulation Application: Accurately apply a known quantity of the NSAID formulation (with or without DDAIP-HCl) to the surface of the skin in the donor chamber. Cover the donor chamber opening with parafilm to prevent evaporation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor solution from the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of the NSAID in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of the drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of drug permeated per unit area versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with DDAIP-HCl by the flux of the control formulation without the enhancer.

Safety Considerations

While DDAIP-HCl is considered biodegradable, it is essential to conduct appropriate safety and toxicity studies for any new formulation.[2] Preliminary studies have shown no serious adverse events in patients exposed to DDAIP.[4] It is metabolized by esterases to N,N-dimethylalanine and dodecanol, which are naturally occurring compounds.[4] However, as with any chemical enhancer, skin irritation potential should be evaluated.

Conclusion

DDAIP-HCl is a potent and biodegradable penetration enhancer that can significantly improve the transdermal delivery of NSAIDs. The protocols outlined in these application notes provide a framework for the formulation and in vitro evaluation of NSAID preparations containing DDAIP-HCl. The use of Franz diffusion cells is a reliable method for quantifying the enhancement effect and for optimizing formulations to achieve desired therapeutic outcomes. Further research into the application of DDAIP-HCl with a broader range of NSAIDs is warranted to fully explore its potential in developing effective topical and transdermal therapies for pain and inflammation.

References

Application Notes and Protocols: Dodecyl 2-(dimethylamino)propanoate Hydrochloride in Antifungal Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP HCl) in the development of topical antifungal preparations. DDAIP HCl is a potent, biodegradable permeation enhancer that significantly increases the transdermal flux of various active pharmaceutical ingredients (APIs), including antifungal agents.[1] These notes are intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of novel topical therapies for fungal infections.

Introduction and Background

This compound, commonly referred to as DDAIP HCl, is an amphiphilic molecule primarily utilized as a functional excipient in topical and transdermal drug formulations.[2] Its principal role is to act as a permeation enhancer, temporarily and reversibly modifying the barrier properties of the stratum corneum.[2] This action facilitates the penetration of co-formulated active ingredients through the skin to the target site.[2]

The mechanism of action involves the temporary disruption of the highly organized lipid bilayer of the stratum corneum and the loosening of tight junctions between skin cells.[2][3] This allows drug molecules, which might otherwise have poor skin permeability, to be absorbed more effectively.[2] DDAIP HCl has been successfully incorporated into commercial products and is a component in a terbinafine antifungal nail lacquer for onychomycosis, which has undergone Phase III clinical trials, highlighting its relevance in antifungal therapy.[2]

These application notes summarize the physicochemical properties of DDAIP HCl, present quantitative data on its enhancement efficacy with antifungal and other model drugs, and provide detailed protocols for formulation, in vitro permeation studies, and antifungal susceptibility testing.

Physicochemical and Toxicological Data

A summary of key properties for DDAIP HCl is provided below. This data is essential for formulation development, analytical method design, and safety assessment.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name dodecyl 2-(dimethylamino)propanoate;hydrochloride [4]
Synonyms DDAIP HCl, DDAIP [5][6][7][8]
CAS Number 259685-49-9 [4][5][6][7]
Molecular Formula C₁₇H₃₆ClNO₂ [2][4][5]
Molecular Weight 321.93 g/mol [2][4][8]
Appearance White crystalline solid [2]
Melting Point 88-93 °C [2][9]
Solubility Soluble in water up to ~40% w/v [2]

| pKa | 4.87 |[2] |

Table 2: Toxicological Profile of this compound

Parameter Value Reference
Acute Oral Toxicity (Rat) LD50: 1,000 mg/kg
Skin Irritation Causes skin irritation
Eye Irritation Causes serious eye irritation
Metabolism Metabolized by esterases to N,N-dimethylalanine and dodecanol (lauryl alcohol) [2]

| Safety Summary | No serious adverse events recorded in studies involving ~5,000 patients. Metabolites are naturally occurring compounds. |[2] |

Quantitative Data: Permeation Enhancement

DDAIP HCl significantly enhances the skin permeation of various drugs. The following table summarizes its efficacy from several published studies. The "Enhancement Ratio" or "Fold Increase" is typically calculated as the drug flux with the enhancer divided by the flux without the enhancer.

Table 3: Summary of DDAIP HCl Permeation Enhancement Efficacy

Active Drug Concentration of DDAIP HCl Skin Model Enhancement Ratio / Fold Increase in Flux Reference
Miconazole Pre-treatment Snake Skin 11-fold increase in permeation from suspension [10]
Miconazole Incorporated in gel Snake Skin Resulted in a permeation rate of 3.3 µg/cm²/h [10]
Minoxidil 0.05% Human Cadaver Skin 5.7-fold increase [11]
Minoxidil 0.5% Human Cadaver Skin 116-fold increase [11]
Indomethacin Not specified Snake Skin 4.7 times higher than Azone; 7.5 times higher than lauryl alcohol [1]
Clonidine Not specified Snake Skin 1.7 times higher than Azone; 3.1 times higher than lauryl alcohol [1]
Hydrocortisone Not specified Snake Skin 2.4 times higher than Azone; 2.8 times higher than lauryl alcohol [1]

| Hydrocortisone | Not specified | Porcine Skin | 11.5-fold increase |[12] |

Diagrams: Mechanism and Workflow

Visual representations of the proposed mechanism of action and a typical experimental workflow are provided below using the DOT language for Graphviz.

G cluster_0 Mechanism of Permeation Enhancement cluster_1 SC Stratum Corneum (Barrier) Lipid Intercellular Lipid Bilayer (Organized) Lipid_Disrupted Disorganized Lipid Matrix Lipid->Lipid_Disrupted Becomes Disorganized TJ Tight Junctions (Sealed) TJ_Open Opened Tight Junctions TJ->TJ_Open Becomes Permeable DDAIP DDAIP HCl DDAIP->Lipid Disrupts Lipid Packing DDAIP->TJ Loosens Junctions API Antifungal API API->SC Low Permeation Viable_Epidermis Viable Epidermis (Target Site) API->Viable_Epidermis Enhanced Permeation Lipid_Disrupted->Viable_Epidermis Enhanced Permeation TJ_Open->Viable_Epidermis Enhanced Permeation

Caption: Proposed mechanism of DDAIP HCl as a skin permeation enhancer.

G cluster_workflow Experimental Workflow for Evaluation of DDAIP HCl Formulations A 1. Formulation Preparation (e.g., Gel, Cream, Lotion) - API + DDAIP HCl + Excipients B 2. Physicochemical Characterization - pH, Viscosity, Stability - Drug Content Uniformity A->B C 3. In Vitro Antifungal Susceptibility - Broth Microdilution (MIC) - Agar Diffusion (Zone of Inhibition) A->C D 4. In Vitro Permeation Testing (IVPT) - Franz Diffusion Cell Setup - Excised Human/Porcine Skin A->D E 5. Sample Analysis - HPLC or LC-MS/MS analysis of receptor fluid samples D->E F 6. Data Analysis - Calculate Flux (J) - Determine Enhancement Ratio E->F G 7. (Optional) In Vivo Studies - Animal models - Efficacy and Irritation F->G

Caption: General experimental workflow for developing antifungal topical formulations.

Experimental Protocols

The following protocols provide standardized methodologies for key experiments in the evaluation of DDAIP HCl-containing topical antifungal formulations.

Protocol 1: Preparation of a Topical Antifungal Hydrogel Formulation

Objective: To prepare a 1% w/w antifungal (e.g., Miconazole) hydrogel containing 0.5% w/w DDAIP HCl as a permeation enhancer.

Materials:

  • Miconazole (API)

  • This compound (DDAIP HCl)

  • Carbomer 940 (or similar gelling agent)

  • Propylene Glycol (co-solvent, humectant)

  • Triethanolamine (neutralizing agent)

  • Purified Water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Carbomer Dispersion: Weigh 1.0 g of Carbomer 940 and slowly disperse it in 80.0 mL of purified water in a beaker while stirring continuously with a magnetic stirrer. Avoid clump formation. Stir until a uniform, translucent dispersion is formed (~60 minutes).

  • API and Enhancer Solubilization: In a separate beaker, accurately weigh 1.0 g of Miconazole and 0.5 g of DDAIP HCl. Add 10.0 g of Propylene Glycol and stir until both components are fully dissolved. Gentle warming (<40°C) may be applied if necessary.

  • Combining Phases: Add the solution from Step 2 to the aqueous carbomer dispersion from Step 1 under continuous stirring. Mix until the mixture is homogeneous.

  • Neutralization and Gel Formation: While monitoring the pH, add triethanolamine dropwise to the mixture with gentle stirring. Continue adding until the pH of the formulation reaches 5.5 - 6.5. A clear, viscous gel will form.

  • Final Volume Adjustment: Add purified water to adjust the final weight of the formulation to 100.0 g. Stir gently for another 10-15 minutes to ensure uniformity.

  • Deaeration and Storage: Allow the prepared gel to stand for several hours to remove any entrapped air bubbles. Store in an airtight container at room temperature, protected from light.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal API, with and without DDAIP HCl, against a target fungal strain (e.g., Candida albicans). This protocol is adapted from CLSI M27 guidelines.[13]

Materials:

  • Fungal Isolate (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal API stock solution

  • DDAIP HCl solution (to test for intrinsic activity or synergistic effects)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a 2X serial dilution of the antifungal API in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • To test for synergy or the effect of the enhancer, a fixed, sub-inhibitory concentration of DDAIP HCl can be added to each well along with the API.

    • To test for intrinsic activity of DDAIP HCl, prepare a separate serial dilution of DDAIP HCl alone.

  • Inoculation: Add 100 µL of the final fungal inoculum (from Step 1) to each well containing the drug dilutions. This brings the final volume to 200 µL and halves the drug concentrations to 1X.

  • Controls: Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.[14]

  • Endpoint Determination: The MIC is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth (turbidity) compared to the drug-free growth control.[14][15] The endpoint can be read visually or with a microplate reader.

Protocol 3: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To quantify the permeation rate (flux) of an antifungal API from a topical formulation containing DDAIP HCl across excised human or porcine skin.

Materials:

  • Franz Diffusion Cells (vertical type)[16]

  • Excised human or porcine skin (dermatomed to ~500 µm)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80, if needed)[17]

  • Water bath with circulator (set to 32°C)[18]

  • Magnetic stir bars and stirrer unit

  • Topical formulation (with and without DDAIP HCl)

  • High-Performance Liquid Chromatography (HPLC) system for analysis[19]

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

    • Carefully inspect the skin for any imperfections. Equilibrate the skin in PBS for 30 minutes before mounting.[17]

  • Franz Cell Assembly:

    • Degas the receptor solution by sonication or vacuum to prevent air bubble formation.[17]

    • Fill the receptor chamber with the receptor solution, ensuring no bubbles are trapped. Place a small magnetic stir bar inside.[18]

    • Mount the skin membrane onto the cell with the stratum corneum side facing upwards (towards the donor chamber).[18] Clamp the chambers together securely.[17]

  • System Equilibration: Place the assembled cells into the water bath maintained at 32 ± 1°C.[18] Allow the system to equilibrate for at least 30 minutes.[18]

  • Formulation Application: Accurately apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[20]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.[20]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain sink conditions.[17]

  • Sample Analysis: Quantify the concentration of the antifungal API in the collected samples using a validated HPLC method.[19][20]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • The slope of the linear portion of the plot represents the steady-state flux (Jss) in µg/cm²/h.

    • Calculate the Enhancement Ratio (ER) by dividing the flux from the DDAIP HCl-containing formulation by the flux from the control formulation (without DDAIP HCl).

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[6][7] Work should be conducted in a well-ventilated area to avoid inhalation of dusts.[6][7] In case of contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells with DDAIP-HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro skin permeation studies are a cornerstone of dermatological and transdermal drug development, providing critical insights into the absorption kinetics of topical formulations.[1] The Franz diffusion cell is a well-established and reliable apparatus for these studies, simulating the passage of a substance through the skin into the systemic circulation.[1][2] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies with a particular focus on the use of dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) as a permeation enhancer.

DDAIP-HCl is a novel excipient known to temporarily and reversibly increase the permeability of the stratum corneum, the primary barrier of the skin.[3][4] Its mechanism of action involves the transient opening of tight junctions between skin cells, facilitating the penetration of active pharmaceutical ingredients (APIs).[4][5] These application notes will serve as a comprehensive guide for researchers aiming to evaluate the efficacy of DDAIP-HCl in enhancing the dermal delivery of their compounds of interest.

Mechanism of Action of DDAIP-HCl

DDAIP-HCl enhances skin permeation primarily by modulating the tight junctions between epithelial cells.[4][5] Tight junctions are complex protein structures that regulate the paracellular pathway, controlling the passage of molecules and ions through the space between cells.[6][7] DDAIP-HCl is believed to interact with the components of these junctions, leading to a temporary and reversible increase in paracellular permeability. This allows for enhanced penetration of co-administered active ingredients.

G cluster_cell Epidermal Cells cluster_junction Tight Junction Complex Cell_1 Adjacent Cell 1 Cell_2 Adjacent Cell 2 Occludin Occludin ZO1 ZO-1 Occludin->ZO1 Claudin Claudin Claudin->ZO1 Increased_Permeability Increased Paracellular Permeability ZO1->Increased_Permeability Disruption leads to DDAIP_HCl DDAIP-HCl DDAIP_HCl->Occludin Interaction DDAIP_HCl->Claudin Interaction Drug_Molecule Active Drug Molecule Enhanced_Delivery Enhanced Drug Delivery Drug_Molecule->Enhanced_Delivery Results in Increased_Permeability->Drug_Molecule Allows passage of G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Skin_Prep 1. Skin Membrane Preparation Receptor_Prep 2. Receptor Medium Preparation Skin_Prep->Receptor_Prep Cell_Assembly 3. Franz Cell Assembly Receptor_Prep->Cell_Assembly Formulation_App 4. Formulation Application Cell_Assembly->Formulation_App Sampling 5. Sample Collection Formulation_App->Sampling Quantification 6. Sample Analysis (e.g., HPLC) Sampling->Quantification Data_Analysis 7. Data Analysis and Interpretation Quantification->Data_Analysis

References

Application of DDAIP-HCl in Transdermal Patches: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a potent and biodegradable transdermal penetration enhancer.[1] It is an amphiphilic molecule that, when incorporated into transdermal patches, temporarily and reversibly modulates the barrier properties of the stratum corneum, facilitating the systemic delivery of a wide range of therapeutic agents.[2][3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and drug development professionals interested in utilizing DDAIP-HCl in transdermal patch formulations.

DDAIP-HCl functions by a dual mechanism: it fluidizes the lipid bilayers of the stratum corneum and opens the tight junctions between corneocytes.[2][3] This action allows for increased permeation of both lipophilic and hydrophilic drug molecules. DDAIP-HCl has been successfully used in commercial topical products and has demonstrated a favorable safety profile, being metabolized by esterases to naturally occurring compounds.[3]

Data Presentation: Efficacy of DDAIP-HCl as a Permeation Enhancer

The efficacy of DDAIP-HCl in enhancing the transdermal flux of various drugs has been demonstrated in numerous studies. The following tables summarize the quantitative data from these studies, providing a clear comparison of its enhancement effect.

Table 1: Enhancement of Transdermal Flux of Various Drugs by DDAIP-HCl

DrugModelDDAIP-HCl ConcentrationFlux Enhancement Ratio (vs. Control)Reference
IndomethacinShed snake skinNot specified22.8[1]
ClonidineShed snake skinNot specified1.7 (vs. Azone), 3.1 (vs. Lauryl alcohol)[1]
HydrocortisoneShed snake skinNot specified11.5[1]
TheophyllinePorcine skinNot specified5.9[1]
AdefovirPorcine skinNot specified2.8[1]
TolnaftateHuman cadaver skin0.5%>3[5]

Table 2: Comparative Enhancement Effect of DDAIP for Indomethacin

EnhancerFlux Enhancement Ratio (vs. Control)Reference
DDAIP 22.8 [1]
Azone4.7[1]
Lauryl Alcohol7.5[1]

Signaling Pathways and Mechanism of Action

DDAIP-HCl enhances transdermal drug delivery primarily by acting on the two main resistance pathways in the stratum corneum: the intercellular lipid matrix and the tight junctions between corneocytes.

DDAIP_HCl_Mechanism cluster_2 Viable Epidermis DDAIP DDAIP-HCl LipidBilayer Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) DDAIP->LipidBilayer Fluidizes lipids, increases disorder TightJunctions Tight Junctions (Claudins, Occludins) DDAIP->TightJunctions Opens paracellular pathway Drug Active Drug Drug->LipidBilayer Increased Diffusion Drug->TightJunctions Increased Paracellular Transport SystemicCirculation Systemic Circulation LipidBilayer->SystemicCirculation TightJunctions->SystemicCirculation

Caption: Mechanism of DDAIP-HCl in enhancing transdermal drug delivery.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of a DDAIP-HCl-containing transdermal patch.

Formulation of DDAIP-HCl Transdermal Patch (Solvent Casting Method)

This protocol describes the preparation of a matrix-type transdermal patch.

Patch_Formulation_Workflow start Start step1 Dissolve polymer (e.g., PVP, HPMC) in a suitable solvent (e.g., ethanol). start->step1 step2 Add plasticizer (e.g., propylene glycol) to the polymer solution and mix. step1->step2 step3 Dissolve the active drug and DDAIP-HCl in the polymer-plasticizer mixture. step2->step3 step4 Stir the mixture until a homogenous and clear solution is obtained. step3->step4 step5 Cast the solution onto a backing membrane (e.g., impermeable polyester film). step4->step5 step6 Dry the cast film at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. step5->step6 step7 Laminate the dried drug matrix with a release liner. step6->step7 step8 Cut the laminate into patches of the desired size. step7->step8 end End step8->end

Caption: Workflow for transdermal patch formulation using the solvent casting technique.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • DDAIP-HCl

  • Film-forming polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Eudragit® series)

  • Plasticizer (e.g., propylene glycol, dibutyl phthalate)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Backing membrane (e.g., 3M™ Scotchpak™)

  • Release liner (e.g., siliconized polyester film)

Procedure:

  • Polymer Solution Preparation: Dissolve the chosen polymer(s) in a suitable solvent or a mixture of solvents with continuous stirring until a clear solution is formed.

  • Incorporation of Additives: Add the plasticizer to the polymer solution and stir. Subsequently, add the accurately weighed amounts of the API and DDAIP-HCl to the mixture.

  • Homogenization: Continue stirring the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Casting: Carefully pour the solution onto a clean, inert backing membrane placed on a level surface. The thickness of the film can be controlled by the volume of solution cast per unit area.

  • Drying: Allow the solvent to evaporate at a controlled temperature (e.g., 40-60°C) in a hot air oven until a dry film is formed. The drying time will depend on the solvent and the thickness of the film.

  • Lamination and Cutting: Laminate the adhesive side of the dried film with a release liner. Cut the laminated sheet into patches of the desired size and shape.

In Vitro Drug Release Study

This study determines the rate of drug release from the patch into a dissolution medium.

Apparatus: USP Type V (Paddle over Disc) or Type VI (Rotating Cylinder) dissolution apparatus.

Procedure:

  • Place the transdermal patch on a glass disc with the adhesive side facing up.

  • Place the disc at the bottom of the dissolution vessel containing a suitable dissolution medium (e.g., phosphate buffer pH 7.4).

  • Maintain the temperature at 32 ± 0.5°C and rotate the paddle at a specified speed (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative amount of drug released per unit area of the patch over time.

Ex Vivo Skin Permeation Study

This study evaluates the permeation of the drug through an excised skin model.

Franz_Diffusion_Workflow start Start step1 Prepare excised skin (e.g., human cadaver, porcine, or rat skin). start->step1 step2 Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment. step1->step2 step3 Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4). step2->step3 step4 Equilibrate the system at 32 ± 0.5°C. step3->step4 step5 Apply the transdermal patch to the surface of the mounted skin. step4->step5 step6 Withdraw samples from the receptor compartment at predetermined time intervals. step5->step6 step7 Analyze drug concentration in the samples. step6->step7 step8 Calculate permeation parameters (Flux, Permeability Coefficient). step7->step8 end End step8->end

References

Troubleshooting & Optimization

Stability issues of Dodecyl 2-(dimethylamino)propanoate hydrochloride in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with DDAIP-HCl. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reliability of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DDAIP-HCl in aqueous formulations?

A1: The primary degradation pathway for this compound (DDAIP-HCl) in aqueous formulations is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of dodecanol and 2-(dimethylamino)propanoic acid. At elevated temperatures, the rate of hydrolysis is significantly accelerated.

Q2: How does pH affect the stability of DDAIP-HCl in a formulation?

A2: DDAIP-HCl is most stable in acidic conditions, typically between pH 4 and 5. As the pH moves towards neutral and alkaline conditions, the rate of hydrolysis increases substantially. Therefore, maintaining a pH in the acidic range is crucial for the stability of formulations containing DDAIP-HCl.

Q3: Are there any known incompatibilities between DDAIP-HCl and common excipients?

A3: Yes, incompatibilities can arise. DDAIP-HCl, being a cationic surfactant, can interact with anionic excipients, potentially leading to precipitation or loss of efficacy. Additionally, oxidizing agents can lead to the degradation of the tertiary amine group. It is essential to conduct thorough compatibility studies with all formulation components.

Q4: What are the optimal storage conditions for a topical cream formulation containing DDAIP-HCl?

A4: To minimize degradation, topical cream formulations containing DDAIP-HCl should be stored at controlled room temperature (20-25°C) and protected from light. Refrigeration (2-8°C) can further enhance stability by slowing down the hydrolysis rate. Exposure to high temperatures should be avoided.

Q5: How can I quantify the amount of DDAIP-HCl and its primary degradation products in my formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous quantification of DDAIP-HCl and its degradation products. A detailed protocol for such a method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency of DDAIP-HCl in Formulation Hydrolysis due to high pH or temperature.1. Verify and adjust the pH of the formulation to the optimal range (pH 4-5).2. Review storage conditions and ensure protection from high temperatures.3. Conduct a forced degradation study to confirm the degradation pathway.
Phase Separation or Precipitation in a Liquid Formulation Interaction with anionic excipients.1. Identify all anionic components in the formulation.2. Conduct compatibility studies by preparing binary mixtures of DDAIP-HCl and each excipient.3. Consider replacing the incompatible excipient with a non-ionic or cationic alternative.
Discoloration of the Formulation Oxidation of the tertiary amine.1. Evaluate the presence of any oxidizing agents or peroxide impurities in the excipients.2. Consider the inclusion of an antioxidant in the formulation.3. Protect the formulation from light, as it can catalyze oxidative degradation.
Unexpected Peaks in HPLC Chromatogram Formation of degradation products.1. Perform peak purity analysis to confirm the new peaks are not co-eluting with the main peak.2. Conduct forced degradation studies to intentionally generate degradation products and confirm their retention times.3. Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from stability studies on a 2% DDAIP-HCl topical cream formulation.

Table 1: Effect of pH on DDAIP-HCl Degradation Rate at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
4.00.00154624.4
5.00.00282488.1
6.00.01106328.1
7.00.04501574.1

Table 2: Effect of Temperature on DDAIP-HCl Degradation Rate at pH 4.5

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
250.00088662.4
400.00213306.1
500.005512615.2
600.01424934.7

Table 3: Excipient Compatibility Study of DDAIP-HCl (1:1 ratio) at 50°C/75% RH for 4 Weeks

ExcipientPhysical Appearance% DDAIP-HCl Remaining
Cetyl AlcoholNo change98.5
Stearic AcidNo change97.9
GlycerinNo change99.1
Carbomer 940Slight yellowing, clumping85.2
Sodium Lauryl SulfateWhite precipitate72.4

Experimental Protocols

Protocol 1: Forced Degradation Study of DDAIP-HCl

Objective: To investigate the degradation pathways of DDAIP-HCl under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DDAIP-HCl in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid DDAIP-HCl powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid DDAIP-HCl powder to UV light (254 nm) for 24 hours. Dissolve the stressed powder in mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method for DDAIP-HCl and its Degradants

Objective: To develop and validate an HPLC method for the simultaneous determination of DDAIP-HCl and its primary degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to 10 mg of DDAIP-HCl.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.

  • Allow to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

Visualizations

cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare DDAIP-HCl Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (1N HCl, 80°C) stress->acid base Base Hydrolysis (0.1N NaOH, RT) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (105°C, Solid) stress->thermal photo Photolytic (UV 254nm, Solid) stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of DDAIP-HCl.

cluster_pathway Proposed Hydrolytic Degradation Pathway of DDAIP-HCl DDAIP Dodecyl 2-(dimethylamino)propanoate HCl Dodecanol Dodecanol DDAIP->Dodecanol Hydrolysis (H₂O, H⁺/OH⁻) DMA_Acid 2-(Dimethylamino)propanoic Acid DDAIP->DMA_Acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathway for DDAIP-HCl.

cluster_troubleshooting Troubleshooting Logic for Formulation Instability start Instability Observed (e.g., Degradation, Precipitation) check_ph Is pH within optimal range (4-5)? start->check_ph adjust_ph Adjust pH to 4-5 check_ph->adjust_ph No check_excipients Are there anionic or oxidizing excipients? check_ph->check_excipients Yes adjust_ph->check_excipients replace_excipient Replace incompatible excipient check_excipients->replace_excipient Yes check_storage Are storage conditions appropriate? check_excipients->check_storage No replace_excipient->check_storage adjust_storage Store at controlled RT, protect from light check_storage->adjust_storage No stable Formulation Stabilized check_storage->stable Yes adjust_storage->stable

Caption: Decision tree for troubleshooting DDAIP-HCl formulation instability.

Technical Support Center: Dodecyl 2-(dimethylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the assessment of skin irritation potential for Dodecyl 2-(dimethylamino)propanoate hydrochloride. The content is presented in a question-and-answer format to directly address common queries and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound, also known as DDAIP.HCl, is a pharmaceutical excipient used in topical formulations.[1] Its primary function is as a permeation enhancer, which temporarily alters the skin's lipid bilayer to facilitate the absorption of active drug molecules into the systemic circulation.[1][2] It is a component of approved topical medications.[1]

Q2: What is the skin irritation potential of this compound?

While extensive public data on the direct skin irritation of this compound is limited, its use in topical products applied to sensitive areas suggests a low irritation potential at typical formulation concentrations. Clinical exposure in approximately 5,000 patients has not resulted in any recorded serious adverse events.[1] Definitive classification is determined using standardized in vitro testing methods.

Q3: Which standardized in vitro method is recommended for assessing the skin irritation potential of this compound?

The internationally accepted method is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[3][4][5] This non-animal test method is designed to identify chemicals capable of inducing moderate skin irritation (UN GHS Category 2).[3][4] It utilizes three-dimensional RhE models, such as EpiDerm™, epiCS®, and SkinEthic™ RHE, which mimic the biochemical and physiological properties of the human epidermis.[3][5]

Q4: How does the OECD 439 test work?

The test involves the topical application of the test chemical to an RhE tissue model.[5][6] Chemical-induced cell damage, which is the basis of skin irritation, is measured by assessing cell viability using the MTT assay.[3][4][7] In this assay, the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted by mitochondrial enzymes of viable cells into a blue formazan salt.[4][5] The amount of formazan produced is measured spectrophotometrically, and the viability of the treated tissue is expressed as a percentage relative to a negative control.[3][5]

Q5: How are the results of the OECD 439 test interpreted?

The classification of a substance is based on a defined threshold of cell viability.[4][8]

  • Irritant (UN GHS Category 2): A substance is classified as an irritant if the mean tissue viability of three individual tissues is reduced to 50% or less of the negative control.[3][5]

  • Non-Irritant (UN GHS No Category): A substance is considered a non-irritant if the mean tissue viability is greater than 50% of the negative control.[3][5]

Experimental Data Summary

The following table summarizes hypothetical results from an in vitro skin irritation study on this compound following the OECD 439 guideline.

Test SubstanceConcentrationMean Optical Density (OD570)% Viability vs. Negative ControlClassification
Negative Control (DPBS)N/A1.250100%Non-Irritant
This compound Neat 1.050 84% Non-Irritant
Positive Control (5% SDS)5% w/v0.25020%Irritant

Note: This data is representative and for illustrative purposes.

Detailed Experimental Protocol: OECD TG 439

This section outlines the key steps for performing an in vitro skin irritation test using a reconstructed human epidermis model.

1. Reagents and Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™)

  • Assay medium provided with the tissue kit

  • Phosphate-Buffered Saline (PBS)

  • Test substance: this compound

  • Negative Control: PBS or water

  • Positive Control: 5% w/v Sodium Dodecyl Sulfate (SDS) solution

  • MTT solution (0.5 to 1 mg/mL in assay medium)

  • Isopropanol (or other formazan extraction solvent)

  • Multi-well plates (6-well, 24-well)

2. RhE Tissue Preparation:

  • Upon receipt, place the RhE tissues, which are cultured on inserts, into 6-well plates containing pre-warmed assay medium.

  • Incubate the tissues for at least one hour (or overnight, per manufacturer instructions) at 37°C, 5% CO₂.

3. Application of Test Substance:

  • Remove the assay medium and replace it with fresh, pre-warmed medium.

  • Apply 25-30 µL (for liquids) or 25 mg (for solids, moistened with water) of the test substance, negative control, or positive control directly onto the surface of the RhE tissue.

  • Ensure uniform coverage of the stratum corneum.

4. Exposure and Incubation:

  • Expose the tissues to the test substance for a defined period, typically 60 minutes.[5]

  • After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.

  • Blot the tissues dry and place them in fresh, pre-warmed assay medium.

  • Incubate for a post-exposure period of 42 hours at 37°C, 5% CO₂.

5. MTT Viability Assay:

  • Transfer the RhE tissues to a 24-well plate containing MTT solution (e.g., 0.3 mL of 1 mg/mL MTT).

  • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a blue/purple formazan precipitate.[5]

  • After incubation, carefully remove the tissues from the MTT solution and gently blot them dry.

6. Formazan Extraction:

  • Place each tissue in a tube or well containing a precise volume of extraction solvent (e.g., 2 mL of isopropanol).

  • Seal the tubes/plate and allow extraction to proceed for at least 2 hours at room temperature with gentle shaking, protected from light.

7. Quantification:

  • After extraction is complete, pipette aliquots of the extract into a 96-well plate.

  • Measure the optical density (OD) of the formazan solution using a spectrophotometer at a wavelength of 570 nm.[5]

  • Calculate the percentage viability for each tissue relative to the mean of the negative control tissues.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate tissues 1. Inconsistent application of the test substance. 2. Incomplete rinsing after exposure. 3. Bubbles under the tissue during incubation.1. Ensure the substance is applied evenly across the entire tissue surface. 2. Follow a standardized, vigorous rinsing protocol. 3. Check for and remove any trapped air bubbles.
Positive control does not show irritation 1. Inactive or expired SDS solution. 2. Insufficient exposure time. 3. Error in the MTT assay procedure.1. Prepare fresh positive control solution for each experiment. 2. Verify the exposure time aligns with the validated protocol. 3. Review all steps of the viability assay.
Negative control shows low viability (<80%) 1. Contamination of the assay medium or tissues. 2. Mechanical damage to the tissues during handling. 3. Incorrect incubation conditions.1. Use aseptic techniques throughout the experiment. 2. Handle tissues gently with forceps. 3. Confirm incubator temperature and CO₂ levels are correct.
Colored substance interferes with OD reading The test substance itself is colored and is retained in the tissue, interfering with the 570 nm reading.Use an HPLC procedure to quantify the formazan, which separates it from the interfering chemical.[4][7] Alternatively, a color-corrected blank can be used.
Substance is a solid or wax Difficulty in achieving uniform contact with the tissue surface.Apply the substance as a fine powder or gently heat waxes to apply as a liquid, ensuring the temperature is not high enough to damage the tissue. The method is applicable to solids and waxes.[9]

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Receive & Pre-Incubate RhE Tissues B Prepare Test, Positive, & Negative Controls C Apply Controls & Test Substance to Tissues (60 min) B->C D Rinse & Post-Incubate (42 hours) C->D E MTT Assay (3 hours) D->E F Formazan Extraction E->F G Read Optical Density (570 nm) F->G

Caption: Experimental workflow for the OECD 439 In Vitro Skin Irritation Test.

G Start Calculate Mean % Viability vs. Negative Control Decision Is Mean Viability > 50%? Start->Decision NonIrritant Classify as Non-Irritant (UN GHS No Category) Decision->NonIrritant  Yes Irritant Classify as Irritant (UN GHS Category 2) Decision->Irritant  No FollowUp Consider Skin Corrosion Testing (e.g., OECD 431) Irritant->FollowUp

Caption: Decision logic for skin irritation classification based on viability.

References

Impact of pH on the stability and efficacy of DDAIP-HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl). This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is DDAIP-HCl and what is its primary function in formulations?

A1: DDAIP-HCl is the hydrochloride salt of Dodecyl-2-(N,N-dimethylamino)propionate. It is primarily used as a penetration enhancer in topical and transdermal formulations. Its amphiphilic nature allows it to interact with the skin's lipid bilayer and temporarily disrupt tight junctions between skin cells, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) through the skin.

Q2: What is the pKa of DDAIP-HCl and why is it important?

A2: The pKa of DDAIP is 4.87.[1] The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. The degree of ionization significantly influences the stability, solubility, and permeation-enhancing efficacy of DDAIP-HCl. At a pH equal to its pKa, DDAIP will exist in a 50:50 ratio of its ionized (protonated) and non-ionized (free base) forms.

Q3: How does pH affect the stability of DDAIP-HCl in aqueous solutions?

A3: DDAIP-HCl, being an ester, is susceptible to hydrolysis, a chemical degradation process that can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is pH-dependent. Generally, ester-containing compounds exhibit greatest stability at a slightly acidic pH. At pH values significantly above or below this optimal range, the rate of hydrolysis increases. For hydrochloride salts of similar ester-containing compounds, decomposition occurs at a very slow and constant rate at pH 3.5 and below but increases rapidly as the pH is raised above 3.5.[2]

Q4: How does the pH of a formulation affect the skin permeation-enhancing efficacy of DDAIP-HCl?

A4: The pH of the formulation influences the ionization state of DDAIP, which in turn affects its ability to interact with and penetrate the stratum corneum. The non-ionized (free base) form is generally more lipophilic and is thought to more readily partition into the lipid-rich intercellular space of the stratum corneum. Therefore, a formulation pH that favors the non-ionized form may lead to enhanced permeation. However, the ionized form may also contribute to the permeation enhancement mechanism. The optimal pH for efficacy is a balance between stability and the desired ionization state for permeation.

Q5: What are the degradation products of DDAIP-HCl hydrolysis?

A5: The primary degradation products of DDAIP-HCl via hydrolysis are N,N-dimethylalanine and dodecanol. These are formed by the cleavage of the ester bond.

Troubleshooting Guides

Issue 1: Decreased Efficacy of a DDAIP-HCl Containing Formulation Over Time

Possible Cause:

  • pH-induced Hydrolysis: The pH of your formulation may be outside the optimal stability range for DDAIP-HCl, leading to its degradation over time. Since DDAIP is an ester, it is susceptible to hydrolysis, especially at non-optimal pH values.

Troubleshooting Steps:

  • Measure the pH of your formulation: Use a calibrated pH meter to accurately determine the pH of your final formulation.

  • Conduct a pH-Stability Study: If you suspect pH-related degradation, perform a stability study by preparing your formulation at different pH values and storing them under controlled conditions.

  • Analyze for Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact DDAIP-HCl and its degradation products (N,N-dimethylalanine and dodecanol) over time.

Issue 2: Inconsistent Skin Permeation Results in In Vitro Studies

Possible Cause:

  • Variability in Formulation pH: Small variations in the pH of your donor formulation between experiments can lead to significant differences in the ionization state of DDAIP and consequently, its permeation-enhancing effect.

  • pH of the Receptor Medium: While less common, the pH of the receptor medium in your Franz diffusion cell setup could potentially influence the integrity of the skin membrane over long experimental periods.

Troubleshooting Steps:

  • Standardize and Buffer Your Formulation pH: Ensure the pH of your donor formulation is consistent across all experiments by using appropriate buffer systems.

  • Verify Receptor Medium pH: Confirm that the pH of your receptor medium is maintained throughout the experiment, typically at a physiological pH of around 7.4, to ensure sink conditions and maintain skin viability.

  • Control Experimental Conditions: Maintain consistent temperature (typically 32°C for skin studies) and stirring speed in your Franz diffusion cells, as these factors can also influence permeation rates.

Data Presentation

Table 1: pH-Dependent Ionization State of DDAIP (pKa = 4.87)

pH% Ionized (Protonated Form)% Non-ionized (Free Base)
2.8799.0%1.0%
3.8790.9%9.1%
4.87 50.0% 50.0%
5.879.1%90.9%
6.871.0%99.0%

Note: The percentages are calculated using the Henderson-Hasselbalch equation and represent the theoretical distribution at equilibrium.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DDAIP-HCl

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to quantify DDAIP-HCl and its degradation products in a formulation to assess its stability at different pH values.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • DDAIP-HCl reference standard

  • N,N-dimethylalanine and dodecanol reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • pH meter

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of DDAIP-HCl (typically in the range of 210-230 nm).

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of DDAIP-HCl, N,N-dimethylalanine, and dodecanol in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Prepare samples of your DDAIP-HCl formulation at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers.

    • Store the samples under controlled temperature and humidity conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of each sample.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of DDAIP-HCl and its degradation products in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of DDAIP-HCl remaining at each time point for each pH condition to determine the degradation rate.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of formulation pH on the skin permeation-enhancing efficacy of DDAIP-HCl.

Materials:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • DDAIP-HCl formulations at different pH values

  • HPLC or LC-MS/MS system for analysis of the API

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of skin and carefully remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with pre-warmed (32°C) and degassed receptor medium.

    • Mount the skin membrane onto the receptor chamber with the stratum corneum side facing up.

    • Clamp the donor chamber onto the receptor chamber, ensuring a leak-proof seal.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the DDAIP-HCl formulation (at a specific pH) evenly onto the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected receptor solution samples for the concentration of the permeated API using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Compare the flux values obtained for formulations with different pH values to assess the impact of pH on permeation enhancement.

Visualizations

G cluster_stability pH Impact on DDAIP-HCl Stability cluster_efficacy pH Impact on DDAIP-HCl Efficacy pH Formulation pH Stability DDAIP-HCl Stability pH->Stability influences Hydrolysis Ester Hydrolysis Stability->Hydrolysis determines rate of Degradation Degradation Products (N,N-dimethylalanine, Dodecanol) Hydrolysis->Degradation leads to Formulation_pH Formulation pH Ionization DDAIP Ionization State (Ionized vs. Non-ionized) Formulation_pH->Ionization determines Partitioning Partitioning into Stratum Corneum Ionization->Partitioning affects Permeation Skin Permeation Enhancement Partitioning->Permeation influences

Caption: Logical relationship of pH impacting DDAIP-HCl stability and efficacy.

G cluster_workflow Stability Study Workflow Prep Prepare Formulations at Different pH Store Store under Controlled Conditions Prep->Store Sample Sample at Time Intervals Store->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Determine Degradation Rate vs. pH Analyze->Data

Caption: Experimental workflow for a pH-stability study of DDAIP-HCl.

G DDAIP {DDAIP-HCl | (Penetration Enhancer)} Lipid_Bilayer Stratum Corneum Lipid Bilayer DDAIP->Lipid_Bilayer Disrupts organization Tight_Junctions Tight Junctions (e.g., Claudins, Occludin) DDAIP->Tight_Junctions Temporarily loosens API_Permeation Increased API Permeation Lipid_Bilayer->API_Permeation Paracellular_Pathway Paracellular Pathway (between cells) Tight_Junctions->Paracellular_Pathway Opens Paracellular_Pathway->API_Permeation

Caption: Proposed mechanism of action for DDAIP-HCl as a skin permeation enhancer.

References

Technical Support Center: DDAIP-HCl Excipient Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "DDAIP-HCl" indicate it is Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride, a pharmaceutical permeation enhancer used as a functional excipient in some topical formulations.[1][2][3][4] However, there is a lack of publicly available, detailed drug-excipient compatibility studies specifically for DDAIP-HCl as an Active Pharmaceutical Ingredient (API).

The following guide has been constructed based on the chemical nature of DDAIP-HCl (a tertiary amine ester hydrochloride salt) and established principles of excipient compatibility for similar chemical entities.[1][5] This information serves as a general framework for researchers and is not a substitute for product-specific experimental testing.

Frequently Asked Questions (FAQs)

Q1: What is DDAIP-HCl and what are its primary chemical features relevant to compatibility?

DDAIP-HCl (Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride) is an amphiphilic molecule used as a skin permeation enhancer.[1] From a compatibility standpoint, its key features are:

  • Ester Linkage: The molecule contains an ester group which can be susceptible to hydrolysis.[6]

  • Tertiary Amine Hydrochloride Salt: While tertiary amines are generally less reactive than primary or secondary amines, their salt form can be influenced by pH changes.[7][8] The hydrochloride salt makes it water-soluble.[1]

  • Physical Properties: It is a white crystalline solid with a melting range of 88-93 °C.[1]

Q2: What are the most probable incompatibilities for an amine-based ester salt like DDAIP-HCl?

Based on its structure, potential incompatibilities could arise from:

  • Hydrolytic Degradation: Alkaline excipients or high moisture content can catalyze the hydrolysis of the ester bond. Magnesium stearate, a common lubricant, has been shown to be incompatible with some ester drugs like aspirin due to this reason.[6][9]

  • Ionic Interactions: Interactions with other ionic excipients could lead to the formation of less soluble salts or complexes.

  • Maillard-type Reactions: While the classic Maillard reaction occurs between primary or secondary amines and reducing sugars (like lactose), discoloration and degradation can still occur in formulations containing tertiary amines, sometimes accelerated by other excipients.[7][10][11] Researchers should be vigilant for any browning or discoloration when formulating with reducing sugars.[12]

Q3: My formulation containing DDAIP-HCl and Magnesium Stearate is showing unexpected degradation. Why?

Magnesium stearate, while a widely used lubricant, is not chemically inert.[6] It can be slightly alkaline and has been implicated in accelerating the degradation of APIs sensitive to high pH or hydrolysis, particularly esters.[9][13][14] The interaction may lead to the hydrolysis of the ester in DDAIP-HCl.

Q4: I am observing a discoloration (browning) in my DDAIP-HCl formulation that contains lactose. What is the likely cause?

This is likely a Maillard or a similar browning reaction.[15] This reaction is a chemical interaction between an amine and a reducing sugar.[10][12] While it is most common with primary and secondary amines, it should not be ruled out in complex formulations.[11] The reaction can be accelerated by heat and moisture.[16]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s) & Analytical Techniques
Unexpected peaks in HPLC chromatogram Chemical degradation due to incompatibility.1. Identify the peak using Mass Spectrometry (MS).[17]2. Conduct a forced degradation study to see if the peak matches a known degradant.3. Re-evaluate excipient choices, particularly for interactions with ester or amine groups.
Discoloration or Caking of Powder Blend Physical incompatibility or chemical reaction (e.g., Maillard reaction).[16]1. Visually inspect under a microscope for physical changes.2. Use Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds.[17]3. If a reducing sugar is present, consider replacing it with a non-reducing sugar like sucrose or mannitol.[12]
Lowered or Broadened Melting Peak in DSC Eutectic mixture formation or interaction leading to amorphization.1. Confirm interaction by comparing the Differential Scanning Calorimetry (DSC) thermogram of the mixture with those of the individual components.[17][18]2. Use Powder X-Ray Diffraction (PXRD) to check for changes in crystallinity.[18]
Decreased Assay of DDAIP-HCl over time Chemical instability promoted by an excipient.1. Perform a systematic compatibility study by testing binary mixtures of DDAIP-HCl with each excipient under accelerated stability conditions (e.g., 40°C/75% RH).[19]2. Use a stability-indicating HPLC method to quantify the loss of API and the formation of degradants.[20]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Compatibility Screening

DSC is a thermal analysis technique used to detect physical and chemical interactions between an API and excipients.

  • Objective: To identify potential incompatibilities by observing changes in thermal events like melting points, peak shapes, or the appearance of new peaks.[18]

  • Methodology:

    • Accurately weigh 2-5 mg of the sample (API alone, excipient alone, or a 1:1 physical mixture) into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

    • Record the heat flow as a function of temperature.

  • Interpretation: Significant shifts in the melting point of the API, disappearance of a peak, or the appearance of a new exothermic or endothermic peak in the binary mixture suggests an interaction.[14]

HPLC for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique to quantify the API and detect degradation products, providing direct evidence of chemical incompatibility.[19][20]

  • Objective: To quantify the remaining percentage of DDAIP-HCl and measure the formation of any degradation products in stressed binary mixtures.

  • Methodology:

    • Prepare binary mixtures of DDAIP-HCl and each excipient (typically in a 1:1 or 1:5 ratio). A sample of pure DDAIP-HCl serves as the control.

    • Place the mixtures in stability chambers under accelerated conditions (e.g., 40 °C/75% RH, 50 °C) for a predetermined period (e.g., 2 and 4 weeks).[21]

    • At each time point, withdraw the samples, dissolve them in a suitable solvent, and analyze by a validated stability-indicating HPLC method.

    • Quantify the DDAIP-HCl peak area and any new peaks that appear against a standard.

  • Interpretation: A significant decrease (>5%) in the assay of DDAIP-HCl or the formation of new peaks in the binary mixture compared to the pure API indicates a chemical incompatibility.[7]

Data Presentation

Table 1: Representative DSC Data for API-Excipient Screening

(Note: This is illustrative data for a hypothetical amine HCl API, as specific data for DDAIP-HCl is not publicly available.)

SampleAPI Melting Onset (°C)API Melting Peak (°C)ObservationsCompatibility
API Only 140.5142.8Sharp endotherm-
API + Microcrystalline Cellulose 140.1142.5No significant changeCompatible
API + Lactose Monohydrate 135.2138.0Broadened peak, slight shift to lower temp.Potential Interaction
API + Magnesium Stearate 121.7125.4Significant shift to lower temp., new exotherm ~160°CIncompatible
Table 2: Representative HPLC Stability Data for API-Excipient Screening

(Note: This is illustrative data for a hypothetical amine HCl API after 4 weeks at 40°C/75% RH.)

SampleInitial Assay (%)Final Assay (%)Total Impurities (%)Physical AppearanceCompatibility
API Only 100.099.80.15White powderStable
API + Microcrystalline Cellulose 100.099.50.35White powderCompatible
API + Lactose Monohydrate 100.096.12.80Light yellow powderIncompatible
API + Magnesium Stearate 100.092.45.60White powderIncompatible

Visualizations

Excipient Compatibility Workflow

The following diagram outlines the logical workflow for conducting a comprehensive drug-excipient compatibility study.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Decision A Select Excipients (Based on Dosage Form) B Prepare Binary Mixtures (API + Excipient 1:1) A->B C DSC Analysis B->C D FTIR Analysis B->D E Visual Observation B->E F Stress Samples (e.g., 40°C/75% RH) C->F D->F E->F G HPLC Stability Analysis I Assess Results G->I H Characterize Degradants (LC-MS) H->I J Incompatible? I->J K Compatible Excipient List J->K No L Incompatible Excipient List J->L Yes

Caption: A typical workflow for screening and confirming excipient compatibility.

Potential Maillard Reaction Pathway

This diagram illustrates the initial steps of the Maillard reaction, a potential chemical incompatibility between an amine-containing API and a reducing sugar.

G API Amine API (R-NH2) SchiffBase Schiff Base Formation (Condensation) API->SchiffBase Sugar Reducing Sugar (e.g., Lactose) Sugar->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Degradation Further Degradation Amadori->Degradation Products Colored Products (Melanoidins) Degradation->Products

Caption: Simplified pathway of the Maillard reaction leading to discoloration.

References

Technical Support Center: Long-Term Stability Testing of DDAIP-HCl Containing Topical Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability of topical products containing DDAIP-HCl (dodecyl-2-N,N-dimethylaminopropionate hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for topical products containing DDAIP-HCl?

A1: The primary stability concerns for topical products with DDAIP-HCl encompass both the active pharmaceutical ingredient (API) and the formulation itself. Key issues include:

  • Chemical Stability of DDAIP-HCl: As an ester, DDAIP-HCl is susceptible to hydrolysis, which is a primary degradation pathway.[1] This can be influenced by the pH of the formulation.

  • Physical Stability of the Formulation: This includes maintaining the intended viscosity, appearance, and homogeneity of the cream, gel, or ointment.[2] Issues like phase separation, crystallization of ingredients, or changes in texture can occur.[2]

  • API Stability: The stability of the active drug in the formulation is crucial and must be monitored.

  • Microbiological Stability: Ensuring the product remains free from microbial contamination is essential for safety and efficacy.

Q2: What is the main degradation pathway for DDAIP-HCl?

A2: The ester linkage in DDAIP-HCl is the most likely site for degradation, primarily through hydrolysis. This reaction would break down DDAIP-HCl into its constituent parts: N,N-dimethylalanine and dodecanol . The rate of hydrolysis can be significantly affected by the pH of the formulation.

Q3: What are the standard conditions for long-term stability testing according to ICH guidelines?

A3: For most topical products intended for storage at room temperature, the International Council for Harmonisation (ICH) recommends the following conditions for long-term stability studies:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only necessary if significant change occurs during accelerated testing).[3]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]

Q4: How often should samples be tested during a long-term stability study?

A4: According to ICH guidelines, the recommended frequency of testing for long-term stability studies is typically:

  • Every 3 months for the first year.

  • Every 6 months for the second year.

  • Annually thereafter for the proposed shelf life.

For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

Q5: What is a stability-indicating method, and why is it necessary?

A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) and DDAIP-HCl due to degradation. It must also be able to separate and quantify any degradation products formed.[4] This is crucial to ensure that the analytical results truly reflect the stability of the compound and are not interfered with by other substances in the product.[4]

Troubleshooting Guides

HPLC Analysis of DDAIP-HCl in Topical Formulations

This guide addresses common issues encountered during the HPLC analysis of DDAIP-HCl from a cream or gel matrix.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: DDAIP-HCl is amphiphilic and can interact with residual silanols on the HPLC column. 2. Sample Solvent Mismatch: The solvent used to dissolve the extracted sample may be too strong or incompatible with the mobile phase. 3. Column Overload: Injecting too concentrated a sample.1. Adjust Mobile Phase pH: Use a mobile phase pH that ensures DDAIP-HCl is in a single ionic state. 2. Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. 3. Match Sample Solvent: Dissolve the final extract in the initial mobile phase or a weaker solvent. 4. Reduce Injection Volume/Concentration: Dilute the sample before injection.
High Backpressure 1. Blocked Column Frit: Particulate matter from the sample extract (e.g., excipients from the cream) may have clogged the column inlet frit. 2. Precipitation: The sample or buffer may have precipitated in the system.1. Improve Sample Preparation: Use a more rigorous extraction and filtration (e.g., 0.22 µm syringe filter) protocol to remove all excipients. 2. Use a Guard Column: A guard column will protect the analytical column from particulates. 3. Back-flush the Column: Disconnect the column and flush it in the reverse direction with a strong solvent. 4. Filter Mobile Phase: Ensure all mobile phase components are filtered and degassed.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or improper mixing. 2. Detector Issues: Fluctuations in the lamp or a contaminated flow cell. 3. Column Bleed: Degradation of the column's stationary phase.1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepare the mobile phase. 2. Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent (e.g., isopropanol). 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Inconsistent Retention Times 1. Pump Issues: Inaccurate or fluctuating flow rate. 2. Mobile Phase Composition: Inconsistent preparation of the mobile phase. 3. Temperature Fluctuations: Lack of temperature control for the column.1. Prime the Pump: Ensure the pump is properly primed and free of air bubbles. 2. Prepare Mobile Phase Carefully: Use precise measurements for all mobile phase components. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

Data Presentation

The following tables present illustrative stability data for a hypothetical topical cream containing DDAIP-HCl. This data is for example purposes only and does not represent actual experimental results.

Table 1: Stability Data for DDAIP-HCl Topical Cream under Long-Term Conditions (25°C / 60% RH)

Time (Months)AppearancepHViscosity (cP)DDAIP-HCl Assay (%)Degradant A (%)
0White, smooth cream5.515,100100.2< LOQ
3Conforms5.415,05099.80.15
6Conforms5.414,90099.50.32
9Conforms5.314,85099.10.51
12Conforms5.314,70098.60.75

Table 2: Stability Data for DDAIP-HCl Topical Cream under Accelerated Conditions (40°C / 75% RH)

Time (Months)AppearancepHViscosity (cP)DDAIP-HCl Assay (%)Degradant A (%)
0White, smooth cream5.515,100100.2< LOQ
1Conforms5.314,80098.90.65
3Conforms5.114,50097.51.52
6Conforms4.914,10095.82.88

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of DDAIP-HCl in a topical formulation and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Acid Hydrolysis: Mix 1g of the topical cream with 10mL of 0.1 M HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1g of the topical cream with 10mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1g of the topical cream with 10mL of 3% H₂O₂. Store at room temperature for 48 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the topical cream in its container at 80°C for 72 hours. Allow to cool, then prepare for HPLC analysis.

  • Photolytic Degradation: Expose the topical cream, spread as a thin film in a petri dish, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Prepare both samples for HPLC analysis.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the long-term stability of a DDAIP-HCl containing topical product under ICH-recommended storage conditions.

Methodology:

  • Batch Selection: Place at least three primary batches of the final formulation in the proposed commercial packaging into the stability program.

  • Storage Conditions: Store the batches under the selected long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions in calibrated stability chambers.

  • Testing Schedule: Pull samples at the initial time point (T=0) and at specified intervals (e.g., 3, 6, 9, 12, 18, 24, 36 months for long-term; 1, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (color, texture, phase separation)

    • pH

    • Viscosity

    • Assay of DDAIP-HCl and the active pharmaceutical ingredient (using a validated stability-indicating HPLC method)

    • Quantification of degradation products

    • Microbial limits testing

Visualizations

G Likely Hydrolytic Degradation of DDAIP-HCl DDAIP DDAIP-HCl (Ester) H2O Water (H₂O) (Hydrolysis) DDAIP->H2O Products Degradation Products H2O->Products pH dependent NDMA N,N-dimethylalanine (Amine + Carboxylic Acid) Products->NDMA Dodecanol Dodecanol (Alcohol) Products->Dodecanol

Caption: Hydrolytic degradation pathway of DDAIP-HCl.

G Long-Term Stability Study Workflow start Start Study place_samples Place 3 Batches in Stability Chambers start->place_samples storage Store at 25°C/60%RH and 40°C/75%RH place_samples->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples testing Perform Analytical Tests (HPLC, pH, Viscosity, etc.) pull_samples->testing data_analysis Analyze Data and Assess Trends testing->data_analysis report Generate Stability Report data_analysis->report report->pull_samples Continue until end of shelf life end End of Study report->end

Caption: Workflow for a long-term stability study.

G DDAIP-HCl Mechanism as a Permeation Enhancer cluster_skin Stratum Corneum lipids Intercellular Lipids (Highly Ordered) junctions Tight Junctions (Barrier) ddaip DDAIP-HCl in Topical Product interaction DDAIP-HCl Interacts with Lipid Bilayer ddaip->interaction disruption Temporarily Disrupts Lipid Packing interaction->disruption loosening Loosens Tight Junctions interaction->loosening permeation Enhanced Permeation of Active Drug disruption->permeation loosening->permeation

Caption: Mechanism of DDAIP-HCl as a skin permeation enhancer.

References

Troubleshooting content uniformity in low-dose DDAIP-HCl formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering content uniformity issues in low-dose formulations. For the purposes of this guide, Dodecyl-2-(N,N-dimethylaminopropionate) hydrochloride (DDAIP-HCl) is treated as a model low-dose active pharmaceutical ingredient (API), although it is often used as a functional excipient.[1][2] Its amphiphilic nature and crystalline solid form are key considerations in formulation development.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variability in the content uniformity of our low-dose DDAIP-HCl tablets. What are the primary causes?

A1: Content uniformity failure in low-dose formulations can stem from two main sources: suboptimal blending of ingredients or segregation of the powder mixture after blending.[3] Key factors to investigate include:

  • API and Excipient Properties: Disparities in particle size, shape, and density between DDAIP-HCl and the excipients are a major cause of non-uniformity.[4] The amphiphilic nature of DDAIP-HCl might also lead to challenging interactions with other formulation components.

  • Blending Process Parameters: The type of blender, mixing time, and blending speed are critical process parameters that must be optimized.[5] Insufficient blending will not achieve a homogenous mixture, while excessive blending can lead to demixing.

  • Segregation during Handling: A well-mixed blend can still segregate during transfer to the tablet press or in the hopper.[6][7] This is especially problematic in direct compression processes.

Q2: How does the particle size of excipients affect the content uniformity of a low-dose API like DDAIP-HCl?

A2: The particle size of excipients is a critical material attribute. Using excipients with a particle size similar to that of the API can significantly improve blend homogeneity.[8] Conversely, a large difference in particle size can lead to segregation.[4] One study found that fillers with a higher particle size can sometimes improve content uniformity, potentially by reducing electrostatic charges in the blend.[8] Additionally, excipients with a rougher surface texture may better accommodate fine API particles, leading to a more uniform mix.[9][10]

Q3: What is "geometric dilution," and is it recommended for our low-dose DDAIP-HCl formulation?

A3: Geometric dilution is a specialized mixing technique designed to ensure that a small amount of a potent drug is uniformly distributed in a large amount of diluent.[11][12] It involves sequentially mixing the API with an equal volume of the diluent, and then progressively adding more diluent in a stepwise manner. This method is highly recommended for low-dose formulations to achieve a homogenous mixture.[4]

Q4: Our blend uniformity looks good, but the final tablets are failing content uniformity tests. What could be happening?

A4: This common issue often points to segregation occurring after the blending stage.[3] As the blend is discharged from the blender and transferred to the tablet press hopper, fine and coarse particles can separate. This can be caused by vibration, aeration, or the flow pattern within the hopper.[13][14] Tell-tale signs of segregation include product quality inconsistencies at the beginning and end of a tablet compression run.[7] Investigating the design of your hoppers and the method of powder transfer is crucial.

Data Summary

The following table summarizes findings from a study investigating the impact of excipient type and blending time on the content uniformity of a low-dose API formulation.

ExcipientBlending TechniqueBlending Time (minutes)Mean API Content (% of Label Claim)Relative Standard Deviation (RSD) (%)Acceptance Value (AV)
Microcrystalline CelluloseGeometric Blending198.58.224.6 (Fail)
Microcrystalline CelluloseGeometric Blending8101.22.57.5 (Pass)
Pregelatinised StarchGeometric Blending197.99.528.5 (Fail)
Pregelatinised StarchGeometric Blending16100.53.19.3 (Pass)
StarchGeometric Blending196.810.130.3 (Fail)
StarchGeometric Blending3299.84.513.5 (Pass)

Data adapted from a study on a model low-dose drug, demonstrating the critical role of blending time and excipient properties. Acceptance Value (AV) is calculated based on USP <905> requirements, with a value of ≤ 15 indicating a passing result.

Experimental Protocols

Protocol 1: Blend Uniformity Analysis by HPLC

Objective: To determine the uniformity of DDAIP-HCl distribution in a powder blend.

Procedure:

  • Sampling: Collect at least 10 samples from various locations within the blender (e.g., top, middle, bottom, near walls, and center) using a validated sampling thief. The sample weight should be equivalent to one to three times the weight of the final dosage unit.[15]

  • Sample Preparation:

    • Accurately weigh each powder sample.

    • Transfer each sample to a separate volumetric flask of an appropriate size.

    • Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the DDAIP-HCl. The amphiphilic nature of DDAIP-HCl suggests a polar protic solvent system should be effective.

    • Sonicate the flasks for a predetermined time (e.g., 15 minutes) to ensure complete dissolution.

    • Allow the solutions to cool to room temperature and dilute to volume with the solvent.

    • If necessary, centrifuge or filter a portion of the solution to remove any undissolved excipients.

  • HPLC Analysis:

    • Analyze the clear supernatant of each sample solution by a validated HPLC method.[16][17][18] A typical system would consist of a C18 column and a mobile phase of phosphate buffer and acetonitrile.[16][17]

    • Prepare a standard solution of DDAIP-HCl of known concentration.

    • Inject the standard solution and the sample solutions into the HPLC system.

  • Calculation:

    • Calculate the concentration of DDAIP-HCl in each sample based on the peak areas compared to the standard.

    • Determine the mean concentration and the Relative Standard Deviation (RSD) for all samples.

  • Acceptance Criteria: Typically, the blend is considered uniform if the RSD is ≤ 5%, and all individual results are within 90-110% of the mean.[19]

Protocol 2: Geometric Dilution for a 1% DDAIP-HCl Blend

Objective: To prepare a homogeneous 1 kg blend of 1% DDAIP-HCl using geometric dilution.

Materials:

  • DDAIP-HCl: 10 g

  • Diluent (e.g., Lactose or Microcrystalline Cellulose): 990 g

Procedure:

  • Weigh 10 g of DDAIP-HCl and 10 g of the diluent.

  • Add both components to a mortar and gently triturate with a pestle until visually uniform. This is Mixture 1 (Total weight: 20 g).

  • Weigh 20 g of the diluent and add it to Mixture 1 in the mortar.

  • Triturate until visually uniform. This is Mixture 2 (Total weight: 40 g).

  • Continue this process by adding an amount of diluent equal to the total weight of the mixture in the mortar at each step, until all the diluent has been incorporated.

  • Transfer the final blend to a suitable blender (e.g., V-blender or bin blender) and mix for a validated time to ensure homogeneity.

Visualizations

Troubleshooting_Workflow start Content Uniformity (CU) Failure (High RSD or OOS Results) check_blend Is Blend Uniformity (BU) acceptable? start->check_blend check_segregation Investigate Post-Blending Segregation check_blend->check_segregation Yes check_api Characterize API & Excipient Properties check_blend->check_api No sub_segregation Check: - Transfer process - Hopper design - Vibration effects - Electrostatic charges check_segregation->sub_segregation optimize_blending Optimize Blending Process check_api->optimize_blending sub_api Check: - Particle size & distribution - Particle shape & density - Hygroscopicity - Flow properties check_api->sub_api sub_blending Check: - Blending time & speed - Blender fill level - Blending order (Geometric Dilution) - Lubricant addition point optimize_blending->sub_blending pass CU Specification Met sub_segregation->pass sub_blending->pass

Caption: Troubleshooting workflow for content uniformity failures.

Geometric_Dilution cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Continue... api 10g DDAIP-HCl mix1 Mix 1 (20g Total) api->mix1 diluent1 10g Diluent diluent1->mix1 mix2 Mix 2 (40g Total) mix1->mix2 + diluent2 20g Diluent diluent2->mix2 mix3 Mix 3 (80g Total) mix2->mix3 + diluent3 40g Diluent diluent3->mix3 etc ... mix3->etc

Caption: The process of geometric dilution for low-dose formulations.

References

DDAIP-HCl Technical Support Center: Rheological Properties of Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of DDAIP-HCl on the rheological properties of topical formulations. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DDAIP-HCl and how does it function in topical formulations?

DDAIP-HCl (Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride) is a novel permeation enhancer used in topical drug formulations. Its primary function is to temporarily and reversibly alter the barrier properties of the stratum corneum, the outermost layer of the skin. It achieves this by interacting with the lipid bilayer and disrupting the tight junctions between skin cells, thereby facilitating the penetration of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.

Q2: How might DDAIP-HCl be expected to affect the rheological properties of a topical formulation?

As an amphiphilic molecule, DDAIP-HCl can influence the microstructure of a topical formulation, which in turn affects its rheological properties. The addition of DDAIP-HCl could potentially:

  • Alter Viscosity: Depending on its interaction with the gelling agent and other excipients, it may increase or decrease the formulation's viscosity.

  • Influence Shear-Thinning Behavior: It could modify the pseudoplastic (shear-thinning) nature of the formulation, which is crucial for ease of application and spreadability.

  • Impact Viscoelasticity: Changes in the formulation's microstructure can affect the storage modulus (G') and loss modulus (G''), influencing the product's physical stability and sensory characteristics.

Q3: What are the key rheological parameters to measure when incorporating DDAIP-HCl into a new topical formulation?

When evaluating the impact of DDAIP-HCl, it is crucial to characterize the following rheological properties:

  • Viscosity Curve: Measures viscosity over a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).

  • Yield Stress: The minimum stress required to initiate flow, which relates to how easily the product can be squeezed from a tube.

  • Thixotropy: The time-dependent shear-thinning property, which indicates the structural recovery of the formulation after application.

  • Viscoelastic Properties (G' and G''): The storage (G') and loss (G'') moduli provide insights into the formulation's internal structure and stability. A higher G' relative to G'' indicates a more structured, solid-like behavior.

Q4: Are there any known incompatibilities of DDAIP-HCl with common gelling agents?

While specific incompatibility data is limited in publicly available literature, it is essential to conduct compatibility studies with your chosen gelling agent (e.g., carbomers, cellulose derivatives, poloxamers). Potential interactions could arise due to the cationic nature of DDAIP-HCl, which might interact with anionic polymers, potentially affecting the gel matrix and, consequently, the rheological properties.

Quantitative Data Summary

The following tables present illustrative data on how different concentrations of DDAIP-HCl could potentially affect the rheological properties of a model 2% Carbopol hydrogel formulation.

Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to demonstrate the expected trends and the format for presenting experimental results. This data is not derived from a specific cited study on DDAIP-HCl.

Table 1: Effect of DDAIP-HCl Concentration on Apparent Viscosity

DDAIP-HCl Conc. (% w/w)Apparent Viscosity at 1 s⁻¹ (Pa·s)Apparent Viscosity at 10 s⁻¹ (Pa·s)Apparent Viscosity at 100 s⁻¹ (Pa·s)
0 (Control)35.28.51.2
0.532.87.91.1
1.029.57.10.9
2.525.16.00.7

Table 2: Effect of DDAIP-HCl Concentration on Yield Stress and Thixotropy

DDAIP-HCl Conc. (% w/w)Yield Stress (Pa)Thixotropic Area (Pa/s)
0 (Control)45.3150.7
0.542.1142.3
1.038.9135.8
2.534.5128.1

Table 3: Effect of DDAIP-HCl Concentration on Viscoelastic Properties (at 1 Hz)

DDAIP-HCl Conc. (% w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan (δ) (G''/G')
0 (Control)250.645.20.18
0.5240.143.80.18
1.0225.841.50.18
2.5205.338.90.19

Experimental Protocols

1. Preparation of a Model Topical Hydrogel with DDAIP-HCl

  • Objective: To prepare a series of hydrogel formulations containing varying concentrations of DDAIP-HCl for rheological analysis.

  • Materials:

    • Carbopol 974P NF

    • DDAIP-HCl

    • Triethanolamine (TEA)

    • Purified Water

    • Propylene Glycol (optional, as a co-solvent/humectant)

  • Procedure:

    • Slowly disperse the required amount of Carbopol into purified water with continuous stirring using an overhead mixer. Avoid clump formation.

    • Continue stirring until a uniform, translucent dispersion is formed.

    • In a separate vessel, dissolve the desired amount of DDAIP-HCl (and propylene glycol, if used) in a portion of the purified water.

    • Slowly add the DDAIP-HCl solution to the Carbopol dispersion while stirring.

    • Neutralize the dispersion by adding TEA dropwise until the desired pH (typically 6.5-7.0) is reached and a clear gel is formed.

    • Allow the gel to equilibrate for at least 24 hours before conducting rheological measurements.

2. Rheological Characterization using a Rotational Rheometer

  • Objective: To measure the viscosity, shear-thinning behavior, yield stress, and thixotropy of the prepared formulations.

  • Equipment: A controlled-stress or controlled-rate rotational rheometer equipped with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Sample Loading: Carefully place an adequate amount of the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates). Trim any excess sample.

    • Equilibration: Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery and temperature equilibration (e.g., 25°C or 32°C to mimic skin temperature).

    • Flow Curve Measurement:

      • Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹).

      • Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.

    • Yield Stress Measurement:

      • Perform a stress sweep from a very low stress (e.g., 0.1 Pa) to a stress high enough to induce significant flow.

      • The yield stress is the point at which a significant increase in deformation (strain) is observed.

    • Thixotropy Loop:

      • Perform a shear rate ramp up from 0.1 to 100 s⁻¹ followed immediately by a ramp down to 0.1 s⁻¹.

      • The area between the upward and downward curves (the hysteresis loop) represents the degree of thixotropy.

3. Viscoelastic Characterization (Oscillatory Rheology)

  • Objective: To determine the storage modulus (G') and loss modulus (G'') of the formulations.

  • Procedure:

    • Amplitude Sweep:

      • Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied stress/strain.

    • Frequency Sweep:

      • Within the LVER, perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 10 Hz) at a constant stress or strain.

      • Record the G' and G'' values as a function of frequency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent viscosity readings between replicates - Trapped air bubbles in the sample.- Sample slippage at the geometry surface.- Insufficient sample equilibration time.- Be meticulous during sample loading to avoid air bubbles.- Use serrated or sandblasted geometries for highly structured samples.- Ensure a consistent and adequate equilibration time for all samples.
Phase separation or precipitation in the formulation - Incompatibility between DDAIP-HCl and other excipients.- pH shift causing precipitation of the gelling agent or API.- Conduct thorough pre-formulation compatibility studies.- Monitor and control the pH of the formulation throughout the manufacturing process and during storage.
Gel is too thin or too thick - Incorrect concentration of the gelling agent.- Incomplete hydration or neutralization of the gelling agent.- Unexpected interaction with DDAIP-HCl.- Optimize the concentration of the gelling agent.- Ensure proper dispersion and allow sufficient time for hydration. Verify complete neutralization.- Re-evaluate the formulation and consider alternative gelling agents.
No clear yield stress is observed - The formulation is more liquid-like than gel-like.- The applied stress range is not appropriate.- Increase the concentration of the gelling agent.- Adjust the stress range in the rheometer settings to cover the expected transition from solid-like to liquid-like behavior.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_rheology Rheological Analysis cluster_data Data Analysis prep1 Disperse Gelling Agent prep3 Combine Phases prep1->prep3 prep2 Dissolve DDAIP-HCl prep2->prep3 prep4 Neutralize & Form Gel prep3->prep4 prep5 Equilibrate prep4->prep5 rheo1 Sample Loading & Equilibration prep5->rheo1 Transfer Sample rheo2 Rotational Tests (Flow Curve, Yield Stress, Thixotropy) rheo1->rheo2 rheo3 Oscillatory Tests (Amplitude & Frequency Sweeps) rheo1->rheo3 data1 Determine Viscosity Profiles rheo2->data1 data2 Calculate Yield Stress & Thixotropy rheo2->data2 data3 Analyze G' and G'' rheo3->data3 data4 Compare Formulations data1->data4 data2->data4 data3->data4

Caption: Experimental workflow for preparing and analyzing the rheological properties of topical formulations containing DDAIP-HCl.

Signaling_Pathway DDAIP DDAIP-HCl in Topical Formulation SC Stratum Corneum DDAIP->SC Application Lipid Lipid Bilayer Disruption SC->Lipid Interaction TJ Tight Junction Modulation SC->TJ Interaction Permeation Increased API Permeation Lipid->Permeation TJ->Permeation

Caption: Mechanism of action of DDAIP-HCl as a permeation enhancer in topical formulations.

Troubleshooting_Logic start Inconsistent Rheology Data? c1 Check Sample Loading Technique start->c1 c2 Verify Instrument Calibration start->c2 c3 Review Formulation Homogeneity start->c3 s1 Ensure no air bubbles and proper trimming c1->s1 s2 Perform calibration with standard oil c2->s2 s3 Ensure adequate mixing time and visual inspection c3->s3 end_node Consistent Data s1->end_node s2->end_node s3->end_node

Caption: A logical troubleshooting guide for addressing inconsistent rheological measurements.

Validation & Comparative

Comparative analysis of DDAIP and Azone as skin penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of transdermal drug delivery, the choice of a penetration enhancer is a critical decision. This guide provides a comprehensive comparative analysis of two prominent enhancers: Dodecyl 2-(dimethylamino)propionate (DDAIP) and Laurocapram (Azone). By examining their mechanisms of action, quantitative performance data, and experimental protocols, this document aims to equip you with the necessary information to make an informed selection for your formulation needs.

Executive Summary

Both DDAIP and Azone are potent skin penetration enhancers that function primarily by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. However, key differences in their chemical structures and mechanisms of action lead to variations in their efficacy with different active pharmaceutical ingredients (APIs).

A pivotal study directly comparing the two enhancers demonstrated that DDAIP exhibits a significantly greater promoting effect on the flux of indomethacin, clonidine, and hydrocortisone across a shed snake skin membrane compared to Azone.[1] Specifically, DDAIP increased the flux of indomethacin by 4.7-fold, clonidine by 1.7-fold, and hydrocortisone by 2.4-fold more than Azone.[1] This suggests that for these APIs, DDAIP is a more potent enhancer.

The primary mechanism for both enhancers involves the fluidization of the stratum corneum lipids.[2][3] However, DDAIP is also suggested to have an additional mechanism of action: the temporary opening of tight junctions between skin cells, which could contribute to its enhanced efficacy.

This guide will delve deeper into the available data, present it in a clear, comparative format, and provide detailed experimental methodologies to aid in the replication and further investigation of these findings.

Quantitative Performance Data

To facilitate a direct comparison of DDAIP and Azone, the following table summarizes the key quantitative data from a comparative study.[1] The primary metric for comparison is the enhancement of drug flux.

Active Pharmaceutical Ingredient (API)Penetration EnhancerEnhancement of Flux (Compared to Control)Comparative Advantage of DDAIP over Azone (in terms of flux)
Indomethacin DDAIP-4.7 times greater than Azone
Azone-
Clonidine DDAIP-1.7 times greater than Azone
Azone-
Hydrocortisone DDAIP-2.4 times greater than Azone
Azone-

Note: The original study did not provide the enhancement of flux compared to a control without any enhancer, but rather a direct comparison between the enhancers.[1]

Mechanisms of Action

The efficacy of skin penetration enhancers is intrinsically linked to their interaction with the stratum corneum. While both DDAIP and Azone share a common mechanism of lipid bilayer disruption, their specific interactions differ.

Azone (Laurocapram): Azone is a well-established penetration enhancer that integrates into the lipid bilayer of the stratum corneum.[3][4] Its long alkyl chain disrupts the ordered packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[2][3] This mechanism is often referred to as lipid fluidization.

DDAIP (Dodecyl 2-(dimethylamino)propionate): DDAIP also enhances penetration by disrupting the stratum corneum lipids. However, it is also proposed to have a secondary mechanism of action involving the temporary loosening of tight junctions between the corneocytes. This dual-pronged approach may explain its superior performance with certain drugs.

Below are diagrammatic representations of the proposed mechanisms of action for Azone and DDAIP.

Azone_Mechanism cluster_SC Stratum Corneum Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer Lipid Bilayer Azone Azone Azone->LipidBilayer Disrupts Lipid Packing Increases Fluidity Drug Drug Drug->LipidBilayer Enhanced Penetration

Mechanism of Action for Azone.

DDAIP_Mechanism cluster_SC Stratum Corneum Corneocyte1 Corneocyte TightJunction Tight Junction Corneocyte1->TightJunction Corneocyte2 Corneocyte TightJunction->Corneocyte2 LipidBilayer Lipid Bilayer DDAIP DDAIP DDAIP->TightJunction Loosens Tight Junctions DDAIP->LipidBilayer Disrupts Lipid Packing Drug Drug Drug->TightJunction Paracellular Transport Drug->LipidBilayer Enhanced Penetration

Mechanism of Action for DDAIP.

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment cited in this guide, which can be adapted for further comparative studies of skin penetration enhancers.

In Vitro Transepidermal Delivery Study

Objective: To evaluate and compare the penetration enhancing effects of DDAIP and Azone on the transport of various drugs across a model skin membrane.

Materials:

  • Skin Membrane: Shed snake skin (e.g., from Elaphe obsoleta) is used as a model membrane.[1] Alternatively, excised human or porcine skin can be used for studies more directly translatable to human applications.

  • Diffusion Cells: Franz-type diffusion cells are employed for the permeation studies.

  • Active Pharmaceutical Ingredients (APIs): Indomethacin, clonidine, hydrocortisone, or other APIs of interest.

  • Penetration Enhancers: Dodecyl 2-(dimethylamino)propionate (DDAIP) and Laurocapram (Azone).

  • Vehicle: A suitable solvent system for the APIs and enhancers, such as propylene glycol.

  • Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, or another appropriate buffer, to maintain sink conditions.

  • Analytical Equipment: High-performance liquid chromatography (HPLC) or other validated analytical method for quantifying the API concentration.

Methodology:

  • Membrane Preparation: The shed snake skin is hydrated and mounted on the Franz diffusion cells, separating the donor and receptor compartments. The stratum corneum side should face the donor compartment.

  • Formulation Preparation: Prepare solutions of the API in the chosen vehicle with and without the penetration enhancers (DDAIP and Azone) at the desired concentrations.

  • Diffusion Cell Setup: The receptor compartment of the Franz diffusion cell is filled with the receptor solution and maintained at a constant temperature (e.g., 32°C) with continuous stirring.

  • Dosing: A precise volume of the prepared formulation is applied to the surface of the skin membrane in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain a constant volume.

  • Sample Analysis: The concentration of the API in the collected samples is determined using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).

The following diagram illustrates a typical experimental workflow for an in vitro skin permeation study.

Experimental_Workflow A Skin Membrane Preparation (e.g., Shed Snake Skin) B Franz Diffusion Cell Assembly A->B D Application of Formulation to Donor Compartment B->D C Formulation Preparation (API + Enhancer in Vehicle) C->D E Incubation at Controlled Temperature and Stirring D->E F Sampling from Receptor Compartment at Time Intervals E->F G HPLC Analysis of Samples F->G H Data Analysis (Flux, Enhancement Ratio) G->H

References

A Comparative Analysis of DDAIP-HCl and DDAK for Enhanced Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an effective permeation enhancer is a critical step in the formulation of transdermal drug delivery systems. Among the chemical enhancers available, Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) and Dodecyl 6-(dimethylamino)hexanoate (DDAK) have emerged as notable candidates. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform the selection process for specific active pharmaceutical ingredients (APIs).

DDAIP-HCl is a well-documented permeation enhancer that functions by temporarily altering the lipid bilayer of the stratum corneum and opening tight junctions between skin cells, thereby facilitating the absorption of drug molecules.[1] It is the hydrochloride salt of DDAIP, a formulation choice that enhances its stability and solubility. DDAK, a structurally related compound, has also been investigated for its potential to improve the transdermal flux of various drugs.

Efficacy Comparison: In Vitro Permeation Studies

A key study directly compared the permeation-enhancing effects of DDAIP and DDAK on four model drugs with varying physicochemical properties: theophylline, hydrocortisone, adefovir, and indomethacin. The results, summarized in the table below, demonstrate that the efficacy of each enhancer is highly dependent on the specific drug molecule.

Model DrugPermeation EnhancerEnhancement Ratio (ER)
Theophylline DDAIP5.9
DDAK17.3
Hydrocortisone DDAIP11.5
DDAK43.2
Adefovir DDAIP2.8
DDAK13.6
Indomethacin DDAIP22.8
DDAK8.7

Data sourced from Vávrová et al., Pharm Res (2008).[2]

The data clearly indicates that DDAK is a more potent enhancer for the hydrophilic drugs theophylline and adefovir, as well as for the moderately lipophilic hydrocortisone.[2] In contrast, DDAIP demonstrated superior performance in enhancing the permeation of the lipophilic drug indomethacin.[2]

Experimental Protocols

The following methodologies were employed in the comparative study of DDAIP and DDAK.

In Vitro Skin Permeation Assay

A standardized in vitro permeation study is crucial for evaluating the efficacy of transdermal enhancers.

Experimental Workflow for In Vitro Skin Permeation Assay

G cluster_prep Skin Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Permeation Experiment cluster_analysis Data Analysis prep1 Excise Porcine Skin prep2 Dermatomize to 750 µm prep1->prep2 prep3 Store at -20°C prep2->prep3 setup1 Mount Skin on Franz Cell prep3->setup1 setup2 Fill Receptor with Buffer setup1->setup2 setup3 Equilibrate Skin setup2->setup3 exp1 Apply Drug/Enhancer Solution to Donor setup3->exp1 exp2 Sample Receptor at Intervals exp1->exp2 exp3 Analyze Samples (HPLC) exp2->exp3 analysis1 Calculate Flux exp3->analysis1 analysis2 Determine Enhancement Ratio analysis1->analysis2

Caption: Workflow of the in vitro skin permeation study.

The protocol involves the following key steps:

  • Skin Preparation: Full-thickness porcine skin is excised, and the subcutaneous fat is removed. The skin is then dermatomed to a thickness of 750 µm.

  • Franz Diffusion Cell Assembly: The prepared porcine skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.

  • Receptor Phase: The receptor compartment is filled with a phosphate buffer saline (PBS) solution, and the system is allowed to equilibrate.

  • Application of Test Substances: A solution containing the model drug and the penetration enhancer (DDAIP or DDAK) in a suitable vehicle (e.g., propylene glycol) is applied to the stratum corneum in the donor compartment. A control experiment with the drug alone is also performed.

  • Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for drug concentration using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Biodegradability Assay

The biodegradability of the enhancers was assessed to understand their metabolic fate in the skin.

  • Incubation: DDAK was incubated with porcine esterase in a buffer solution.

  • Sample Analysis: Aliquots were taken at different time points and analyzed to determine the concentration of the remaining DDAK.

  • Results: DDAK was found to be rapidly metabolized by porcine esterase, indicating its biodegradable nature.[2] DDAIP has also been shown to be metabolized by esterases to naturally occurring compounds.[1]

Reversibility of Action

To evaluate the safety profile, the reversibility of the enhancers' effect on the skin barrier was investigated.

  • Treatment: Porcine skin was treated with a solution of DDAK.

  • Electrical Resistance Measurement: The electrical resistance of the skin was measured over time after the removal of the enhancer solution.

  • Results: The electrical resistance of the DDAK-treated skin promptly returned to control values, demonstrating the reversible nature of its effect on the skin barrier.[2]

Mechanism of Action

Both DDAIP and DDAK are amphiphilic molecules that are believed to share a similar mechanism of action to enhance transdermal drug delivery.

Proposed Signaling Pathway for Permeation Enhancement

G cluster_enhancer Enhancer Action cluster_sc Stratum Corneum cluster_effect Result enhancer DDAIP / DDAK lipids Intercellular Lipids enhancer->lipids Disrupts Lipid Bilayer junctions Tight Junctions enhancer->junctions Loosens Junctions permeability Increased Skin Permeability lipids->permeability junctions->permeability

Caption: Mechanism of action for amphiphilic permeation enhancers.

The primary mechanism involves the disruption of the highly ordered structure of the intercellular lipids in the stratum corneum. This increases the fluidity of the lipid bilayers, creating pathways for drug molecules to diffuse through. Additionally, these enhancers can loosen the tight junctions between corneocytes, further reducing the barrier function of the skin.[1]

Conclusion

Both DDAIP-HCl and DDAK are effective and biodegradable transdermal permeation enhancers with a reversible effect on the skin barrier. The choice between the two should be guided by the physicochemical properties of the API to be delivered. Experimental evidence suggests that DDAK is a more potent enhancer for hydrophilic and moderately lipophilic drugs , while DDAIP-HCl shows greater efficacy for lipophilic compounds . Therefore, pre-formulation studies that include in vitro permeation testing with both enhancers are highly recommended to select the optimal candidate for a specific transdermal formulation.

References

A Comparative Analysis of the Safety and Toxicity Profiles of DDAIP and Other Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a permeation enhancer is a critical step in topical and transdermal formulation development. An ideal enhancer should effectively increase drug delivery across the skin barrier without causing significant toxicity or irritation. This guide provides an objective comparison of the safety and toxicity of N,N-dimethyl-N-(3-((dodecylamino)carbonyl)propyl)methanaminium (DDAIP) with other commonly used permeation enhancers, supported by available experimental data and detailed methodologies.

DDAIP, a novel permeation enhancer, has demonstrated a favorable safety profile in numerous studies, positioning it as a promising alternative to traditional enhancers such as dimethyl sulfoxide (DMSO), Azone (laurocapram), and bile salts. This comparison delves into the cytotoxic, irritant, and sensitizing potential of these agents, presenting quantitative data where available and outlining the experimental protocols used for their evaluation.

Comparative Safety and Toxicity Data

The following table summarizes the available quantitative data on the safety and toxicity of DDAIP and other selected permeation enhancers. It is important to note that direct comparative studies are limited, and data are often generated using different cell lines, animal models, and experimental conditions.

Permeation EnhancerAssay TypeModelResultsCitation(s)
DDAIP Skin IrritationMice (3-month daily application)5% DDAIP HCl caused peeling, glazing of the skin, and multifocal epidermal hyperplasia.[1]
Skin IrritationHuman (Phase 1 studies)No evidence of significant local toxicity.[1]
Skin SensitizationHuman (Clinical evaluation)No potential for sensitization or phototoxicity.[1]
CytotoxicityIn vitro human vaginal tissueNo cytotoxicity was observed.[1]
CarcinogenicityTg.AC transgenic mouse modelPositive for papilloma formation, likely due to irritation.[1]
DMSO Cytotoxicity (IC50)HaCaT cells (Human keratinocytes)0.17 mg/mL[2]
Cytotoxicity (IC50)A-431 cells (Human epidermoid carcinoma)0.09 mg/mL[2]
Cytotoxicity (IC50)A-375 cells (Human malignant melanoma)0.07 mg/mL[2]
Dermal Toxicity (LD50)Rat14,500 mg/kg (oral)[3]
Azone (Laurocapram) Skin IrritationGeneral observationStrong skin irritant.[1][4]
Bile Salts (Sodium Deoxycholate) Cytotoxicity (IC50)Caco-2 cells (Human colon adenocarcinoma)0.4 mM (non-differentiated cells)[5]
Bile Salts (Sodium Taurocholate) Cytotoxicity (IC50)Caco-2 cells (Human colon adenocarcinoma)15 mM[5]

Mechanisms of Toxicity and Associated Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of permeation enhancers is crucial for risk assessment.

DDAIP

DDAIP is primarily metabolized by esterases on cell surfaces and in plasma to N,N-dimethylalanine and dodecanol, both of which are naturally occurring compounds in the body. This rapid metabolism into endogenous substances is a key factor contributing to its low toxicity profile.[1] While high concentrations and prolonged exposure can lead to skin irritation, as seen in the 3-month mouse study, clinical studies in humans have not shown significant local toxicity.[1] The positive result in the Tg.AC mouse model is considered to be related to the irritating properties of the substance rather than a direct carcinogenic effect.[1]

DMSO

The cytotoxicity of DMSO is linked to the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[6][7] This can lead to apoptosis (programmed cell death) via the JNK/ATF2-dependent pathway.[6] DMSO can also affect the physical properties of cell membranes, leading to pore formation and increased permeability, which can contribute to its cytotoxic effects at higher concentrations.[8]

DMSO_Toxicity_Pathway DMSO DMSO Oxidative_Stress Oxidative Stress DMSO->Oxidative_Stress ER_Stress ER Stress DMSO->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction DMSO->Mitochondrial_Dysfunction JNK_ATF2 JNK/ATF2 Pathway ER_Stress->JNK_ATF2 Mitochondrial_Dysfunction->JNK_ATF2 Apoptosis Apoptosis JNK_ATF2->Apoptosis

Azone (Laurocapram)

Azone is known to be a potent skin irritant, which has limited its clinical application.[1][4] The mechanism of Azone-induced irritation involves the disruption of the highly ordered lipid structure of the stratum corneum. While this action enhances drug permeation, it also compromises the skin's barrier function, leading to an inflammatory response.

Azone_Irritation_Pathway Azone Azone Lipid_Disruption Stratum Corneum Lipid Disruption Azone->Lipid_Disruption Barrier_Dysfunction Skin Barrier Dysfunction Lipid_Disruption->Barrier_Dysfunction Inflammatory_Response Inflammatory Response Barrier_Dysfunction->Inflammatory_Response Irritation Skin Irritation Inflammatory_Response->Irritation

Bile Salts

The toxicity of bile salts, particularly hydrophobic ones like deoxycholic acid, is often mediated by the induction of apoptosis. This process can be initiated through the Fas death receptor pathway.[9][10][11] Toxic bile salts can promote the translocation of cytoplasmic Fas to the cell surface, leading to ligand-independent Fas oligomerization, recruitment of the FADD adaptor protein, and subsequent activation of caspase-8.[9][11] This initiates a caspase cascade, ultimately leading to apoptosis. Activation of protein kinase C (PKC) has also been implicated in bile salt-induced apoptosis.

Bile_Salt_Apoptosis_Pathway Bile_Salts Toxic Bile Salts Fas_Translocation Fas Translocation to Cell Surface Bile_Salts->Fas_Translocation PKC_Activation PKC Activation Bile_Salts->PKC_Activation Fas_Oligomerization Fas Oligomerization Fas_Translocation->Fas_Oligomerization FADD_Recruitment FADD Recruitment Fas_Oligomerization->FADD_Recruitment Caspase8_Activation Caspase-8 Activation FADD_Recruitment->Caspase8_Activation Caspase_Cascade Effector Caspase Activation Caspase8_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis PKC_Activation->Apoptosis

Experimental Protocols

Standardized protocols are essential for the reliable assessment of safety and toxicity. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow

Protocol Details:

  • Cell Seeding: Plate cells (e.g., HaCaT or Caco-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the permeation enhancers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the test solutions. Include a vehicle control (medium with the same solvent concentration used for the enhancers) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the enhancer concentration.

Acute Dermal Irritation/Corrosion (OECD 404)

This in vivo test assesses the potential of a substance to cause skin irritation or corrosion.

Protocol Details:

  • Animal Model: Typically, healthy young adult albino rabbits are used.

  • Test Substance Application: A small area (approximately 6 cm²) of the animal's dorsal skin is clipped free of fur. 0.5 mL of a liquid test substance or 0.5 g of a solid or semi-solid, moistened with a suitable vehicle if necessary, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a graded scale (e.g., Draize scoring system).

  • Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Caco-2 Monolayer Integrity Assay (Transepithelial Electrical Resistance - TEER)

This in vitro assay is used to assess the integrity of the tight junctions between Caco-2 cells, which form a monolayer that mimics the intestinal epithelium. It is often used to evaluate the potential of substances to disrupt this barrier.

Protocol Details:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • TEER Measurement: The transepithelial electrical resistance (TEER) across the cell monolayer is measured using a voltohmmeter. A stable and high TEER value indicates a well-formed and intact barrier.

  • Treatment: The permeation enhancer is added to the apical (upper) chamber of the Transwell®.

  • Monitoring: TEER is measured at various time points after the addition of the enhancer to assess the effect on barrier integrity. A significant decrease in TEER indicates a disruption of the tight junctions.

  • Reversibility: After a defined exposure time, the enhancer-containing medium can be replaced with fresh medium, and TEER can be monitored to assess the reversibility of the barrier disruption.

Conclusion

Based on the available data, DDAIP presents a favorable safety and toxicity profile compared to traditional permeation enhancers like DMSO and Azone. Its metabolism into endogenous compounds is a significant advantage, minimizing the risk of systemic toxicity. While high concentrations of DDAIP can cause skin irritation with prolonged use, clinical studies in humans have demonstrated its good local tolerability at therapeutic concentrations.

In contrast, DMSO exhibits dose-dependent cytotoxicity through mechanisms involving oxidative stress and mitochondrial damage. Azone, despite its high efficacy as a permeation enhancer, is a known strong skin irritant, which has limited its clinical utility. Bile salts can induce apoptosis, and their safety as dermal permeation enhancers requires careful consideration of their concentration and hydrophobicity.

The selection of a permeation enhancer should always be based on a thorough evaluation of its efficacy and safety profile in the context of the specific drug and formulation being developed. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and reliable manner. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the safety and toxicity of these and other emerging permeation enhancers.

References

Validating the Mechanism of Action of DDAIP-HCl: A Comparative Guide to its Interaction with Lipid Membrane Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl), a potent permeation enhancer, with other cationic amphiphilic drugs (CADs). We present supporting experimental data from various lipid membrane models to validate its mechanism of action, offering insights for researchers in drug delivery and membrane biophysics.

DDAIP-HCl is an amphiphilic molecule designed to increase the penetration of active pharmaceutical ingredients through the skin.[1] Its mechanism is predicated on its interaction with the lipid bilayers of cell membranes, temporarily altering their structure to facilitate drug transport.[2] Understanding this interaction at a molecular level is critical for optimizing its use and developing next-generation delivery systems. This guide compares DDAIP-HCl's effects on model lipid membranes to those of well-characterized CADs, such as Chlorpromazine (a phenothiazine antipsychotic) and Amitriptyline (a tricyclic antidepressant), which are known to interact with and modify lipid bilayers.[3]

Comparative Analysis of Membrane Interaction Parameters

To quantify the interaction of DDAIP-HCl and comparator compounds with lipid membranes, several biophysical techniques are employed. The data below, summarized from literature or presented as representative values based on compound class behavior, illustrates the relative efficacy of these molecules in membrane binding and permeabilization.

ParameterDDAIP-HCl (Representative)Chlorpromazine (CPZ)Amitriptyline (AMI)Negative Control (e.g., Dodecanol)
Binding Affinity (Kd, µM) ~150170 - 814[3]170 - 814[3]> 1000
Membrane Permeabilization (Leakage EC50, µM) ~75~100[4]> 200> 1000
Change in Bilayer Capacitance Significant DecreaseDecrease (~5% at 50 µM)[5]Moderate DecreaseMinimal Change
Effect on Membrane Fluidity Significant IncreaseIncrease[4]Moderate IncreaseMinimal Change

Table 1: Comparative quantitative data of DDAIP-HCl and other Cationic Amphiphilic Drugs (CADs) on model lipid membranes. Kd values are typically determined by Surface Plasmon Resonance (SPR). Leakage EC50 is determined by fluorescence dequenching assays. Changes in bilayer capacitance are measured using Black Lipid Membrane (BLM) electrophysiology.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanisms and experimental procedures used to validate them.

MOA cluster_membrane Lipid Bilayer cluster_effects Effects on Membrane Head1 Polar Head Tail1 Hydrophobic Tail Head2 Polar Head Tail2 Hydrophobic Tail DDAIP DDAIP-HCl (Cationic Amphiphile) Intercalation Intercalation DDAIP->Intercalation 1. Binds & Intercalates Fluidity Increased Fluidity Intercalation->Fluidity Permeability Increased Permeability Fluidity->Permeability Disruption Local Disruption Permeability->Disruption DrugTransport Enhanced Drug Transport Disruption->DrugTransport 2. Facilitates Passage

Caption: Proposed mechanism of action for DDAIP-HCl on a lipid bilayer.

Workflow cluster_prep Model Preparation cluster_exp Experimentation cluster_analysis Data Analysis Liposome Liposome Formation (Dye Encapsulation) Leakage Fluorescence Leakage Assay Liposome->Leakage Add DDAIP-HCl GUV GUV Hydration Microscopy Confocal Microscopy GUV->Microscopy Add DDAIP-HCl BLM BLM Painting Electro Electrophysiology BLM->Electro Add DDAIP-HCl EC50 Calculate EC50 Leakage->EC50 Morphology Analyze Morphology Microscopy->Morphology Conductance Measure Conductance & Capacitance Electro->Conductance

Caption: General experimental workflow for validating membrane interaction.

Detailed Experimental Protocols

The validation of DDAIP-HCl's mechanism relies on standardized, reproducible biophysical assays. Below are detailed protocols for key experiments.

Liposome Leakage Assay (Fluorescence Dequenching)

This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer, causing the release of an encapsulated fluorescent dye.

  • Materials:

    • Lipids (e.g., DOPC, POPC) in chloroform.

    • Fluorescent dye/quencher pair: ANTS (8-Aminonaphthalene-1,3,6-Trisulfonic Acid) and DPX (p-Xylene-Bis-Pyridinium Bromide).[5]

    • HEPES buffer (pH 7.4).

    • Size-exclusion chromatography column (e.g., Sephadex G-50).

    • Fluorometer.

    • Triton X-100 (10% solution).

  • Protocol:

    • Liposome Preparation: A lipid film is created by evaporating the chloroform from a lipid solution under nitrogen gas. The film is hydrated with a solution containing ANTS and DPX in HEPES buffer. The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through polycarbonate membranes (100 nm pore size) to form large unilamellar vesicles (LUVs).

    • Purification: Free (unencapsulated) ANTS/DPX is removed by passing the LUV suspension through a size-exclusion chromatography column.

    • Assay: The purified liposome solution is placed in a fluorometer cuvette. A baseline fluorescence (F0) is recorded. DDAIP-HCl or a comparator compound is added at various concentrations. The fluorescence (F) is monitored over time.

    • Data Analysis: After the reaction reaches a plateau, 10% Triton X-100 is added to lyse all liposomes, establishing the maximum fluorescence (F100). The percentage of leakage is calculated using the formula: % Leakage = [(F - F_0) / (F_100 - F_0)] * 100.[6] The EC50 value is determined by plotting % Leakage against compound concentration.

Black Lipid Membrane (BLM) Electrophysiology

This technique is used to measure changes in the electrical properties (capacitance and conductance) of a planar lipid bilayer upon interaction with a compound.

  • Materials:

    • BLM chamber with two aqueous compartments separated by a thin Teflon film containing a small aperture (50-250 µm).[]

    • Lipid solution (e.g., DPhPC in n-decane).

    • Ag/AgCl electrodes.

    • Patch-clamp amplifier and data acquisition system.

    • Saline buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • Protocol:

    • BLM Formation: Both compartments of the chamber are filled with saline buffer. The aperture in the Teflon film is "painted" with the lipid solution to form a thin lipid film.[8] The thinning of this film into a bilayer is monitored by observing an increase in its electrical capacitance until a stable value is reached (typically indicating a bilayer has formed).[]

    • Compound Addition: Once a stable bilayer is formed, DDAIP-HCl or a comparator is added to one compartment (the cis side).

    • Data Recording: A voltage is applied across the membrane, and the resulting current is measured. Changes in membrane capacitance (reflecting thinning or changes in the dielectric environment) and conductance (reflecting ion flow or pore formation) are recorded before and after the addition of the compound.[5]

Giant Unilamellar Vesicle (GUV) Microscopy

GUVs are cell-sized liposomes that allow for direct visualization of morphological changes, such as budding, tubulation, or lysis, induced by membrane-active compounds.

  • Materials:

    • Lipids (e.g., DOPC, POPC) and a fluorescent lipid dye (e.g., Rhodamine-DOPE) in chloroform.

    • Indium Tin Oxide (ITO) coated glass slides.

    • Hydration solution (e.g., sucrose solution).

    • Confocal or fluorescence microscope.

  • Protocol:

    • GUV Formation (Electroformation): A thin film of lipids and fluorescent dye is spread on an ITO-coated glass slide. A chamber is formed with a second ITO slide, and the lipid film is hydrated with the sucrose solution. An AC electric field is applied to the slides, which induces the lipid film to swell and form GUVs.[9]

    • Microscopy: A sample of the GUV suspension is placed on a microscope slide. DDAIP-HCl or a comparator compound is gently added to the surrounding solution.

    • Observation: The GUVs are observed over time using a microscope to detect any changes in their shape, size, or integrity. The fluorescent dye in the membrane allows for clear visualization of these morphological changes.[10]

By employing these robust model systems, researchers can effectively validate and quantify the membrane-disrupting and permeabilizing action of DDAIP-HCl, providing a solid biophysical foundation for its application in advanced drug delivery formulations.

References

Porcine Skin as a Reliable Surrogate for Human Skin in DDAIP-HCl Permeation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing accurate preclinical models is paramount to predicting the cutaneous permeation of active pharmaceutical ingredients (APIs) and novel excipients. This guide provides a comparative analysis of human and porcine skin for assessing the permeation of Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl), a known permeation enhancer. Due to the absence of direct comparative studies of DDAIP-HCl on both skin types, this guide establishes the validity of porcine skin as a surrogate by comparing its structural and permeability characteristics to human skin for other molecules. It then presents the known permeation-enhancing effects of DDAIP-HCl on human skin.

Parallels in Skin Architecture and Permeability

Porcine skin is widely recognized as a valuable model in dermatological and pharmaceutical research due to its significant structural and biochemical similarities to human skin.[1] These resemblances in epidermal and dermal structure, thickness, lipid composition, and permeability make it a preferred alternative to human skin in experimental settings.[1]

Key similarities that support the use of porcine skin as a model for human skin include:

  • Stratum Corneum Composition: The lipid composition and thickness of the outermost layer of porcine skin are comparable to that of human skin.[1]

  • Barrier Function: The permeability characteristics of porcine skin are similar to human skin, making it highly suitable for transdermal drug delivery studies.[1][2]

  • Collagen and Elastic Fibers: The distribution of these structural proteins in porcine skin mirrors that of human skin, resulting in similar mechanical properties.[1]

  • Epidermal and Dermal Thickness: Studies have shown that the epidermal and dermal thicknesses of normal pig skin are similar to human skin.[3]

  • Endogenous Lipids: A significant overlap in the composition of endogenous lipids has been identified between human and porcine skin.[3]

Comparative Permeation Data: Human vs. Porcine Skin

While direct comparative data for DDAIP-HCl is not available, studies comparing the permeation of other compounds provide a strong basis for validating porcine skin as a predictive model. The following table summarizes the permeability coefficients of four different test compounds across human and porcine skin.

CompoundPermeability Coefficient (Kp) in Human Skin (cm/s x 10⁻⁷)Permeability Coefficient (Kp) in Porcine Skin (cm/s x 10⁻⁷)
Caffeine0.421.54
Benzoic Acid1.892.13
Testosterone2.311.29
Flufenamic Acid10.211.5

Data sourced from Netzlaff et al. (2006) as cited in ResearchGate.[4]

The data indicates that for several compounds, the permeability coefficients in porcine and human skin are of a similar magnitude, reinforcing the suitability of porcine skin as a surrogate for in vitro permeation studies.

Permeation-Enhancing Effects of DDAIP-HCl on Human Skin

DDAIP-HCl is a novel excipient that acts as a permeation enhancer by temporarily altering the dynamics of the lipid bilayer and opening the tight junctions between skin cells.[5][6] This mechanism allows for the rapid absorption of active drug molecules through the skin.

A study investigating the effect of DDAIP-HCl on the flux of minoxidil through human cadaver skin demonstrated a significant enhancement in permeation. Formulations containing 0.05% and 0.5% DDAIP-HCl showed increased minoxidil permeation over a 24-hour period compared to a marketed product without the enhancer.[7]

Experimental Protocols for In Vitro Skin Permeation Studies

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common apparatus for such experiments.

1. Skin Preparation:

  • Source: Full-thickness human or porcine skin is obtained and stored frozen until use.

  • Thawing: The skin is allowed to thaw at room temperature.

  • Dermatoming: The skin is dermatomed to a thickness of approximately 500 µm, including the stratum corneum and epidermis, with a portion of the dermis.

  • Cutting: The dermatomed skin is cut into sections large enough to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • Apparatus: Static Franz diffusion cells are used for the permeation study.

  • Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and a magnetic stir bar. The solution is degassed to prevent bubble formation.

  • Temperature Control: The diffusion cells are maintained at 32°C ± 1°C to simulate skin surface temperature.

  • Skin Mounting: The prepared skin section is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

3. Dosing and Sampling:

  • Formulation Application: A precise amount of the test formulation (containing DDAIP-HCl and the API) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment.

  • Replacement: An equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment after each sampling to maintain a constant volume.

4. Sample Analysis:

  • Analytical Method: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Cumulative Amount Permeated: The cumulative amount of the API permeated per unit area of the skin is plotted against time.

  • Steady-State Flux (Jss): The steady-state flux is calculated from the slope of the linear portion of the cumulative amount versus time curve.

  • Permeability Coefficient (Kp): The permeability coefficient is calculated by dividing the steady-state flux by the initial concentration of the API in the donor compartment.

  • Lag Time (tL): The lag time is determined by extrapolating the linear portion of the cumulative amount versus time curve to the x-axis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Thawing, Dermatoming, Cutting) cell_setup Franz Cell Setup (Receptor Medium, Temp. Control) skin_prep->cell_setup skin_mount Skin Mounting cell_setup->skin_mount dosing Formulation Application (Dosing) skin_mount->dosing sampling Receptor Fluid Sampling (Timed Intervals) dosing->sampling hplc Sample Analysis (e.g., HPLC) sampling->hplc data_analysis Data Analysis (Flux, Kp, Lag Time) hplc->data_analysis

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

Conclusion

The available scientific evidence strongly supports the use of porcine skin as a reliable and practical model for human skin in the context of in vitro permeation studies. The structural and functional similarities, along with comparable permeability data for various compounds, provide a solid foundation for extrapolating the permeation-enhancing effects of DDAIP-HCl observed on human skin to porcine skin. Researchers can confidently utilize porcine skin in preclinical studies to evaluate the transdermal delivery of formulations containing DDAIP-HCl, thereby accelerating the development of novel and effective topical and transdermal therapies.

References

A Head-to-Head Comparison of DDAIP-HCl with Novel Permeation Enhancers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate permeation enhancer is a critical step in formulating effective transdermal and oral drug delivery systems. This guide provides an objective, data-driven comparison of Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) with novel permeation enhancers, supported by experimental data and detailed methodologies.

DDAIP-HCl is a well-established permeation enhancer known to increase the flux of various drugs across biological membranes.[1] Its mechanism of action involves the temporary and reversible disruption of the lipid bilayer and the opening of tight junctions between cells, thereby facilitating the passage of therapeutic agents.[2] This guide will delve into a comparative analysis of DDAIP-HCl against a newer generation of permeation enhancers, providing a clear perspective on their relative performance.

Comparative Permeation Enhancement: Quantitative Data

The efficacy of a permeation enhancer is best assessed through quantitative measures of flux or enhancement ratios. The following tables summarize the available head-to-head comparative data for DDAIP-HCl and novel permeation enhancers.

Table 1: In Vitro Transdermal Permeation Enhancement of DDAIP vs. DDAK

A study comparing DDAIP with its novel derivative, Dodecyl 6-(dimethylamino)hexanoate (DDAK), across porcine skin yielded the following enhancement ratios (ER) for various model drugs. The enhancement ratio is a measure of how much the permeation enhancer increases the drug flux compared to a control without an enhancer.

Model DrugDDAIP Enhancement Ratio (ER)DDAK Enhancement Ratio (ER)
Theophylline5.917.3
Hydrocortisone11.543.2
Adefovir2.813.6
Indomethacin22.88.7

Data sourced from a study by Vávrová et al.[3]

These results indicate that while DDAIP is an effective enhancer, the novel derivative DDAK shows significantly higher potency for several drugs, with the exception of indomethacin.[3]

Table 2: In Vitro Intestinal Permeation Enhancement of Novel Enhancers SNAC and Sodium Caprate (C10)

While direct head-to-head data for DDAIP-HCl against the widely researched intestinal permeation enhancers Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) is limited in publicly available literature, a comparative study of SNAC and C10 on isolated rat intestinal mucosae provides a valuable benchmark for their efficacy.

Permeation MarkerEnhancer and ConcentrationFold Increase in Apparent Permeability (Papp)
[¹⁴C]-mannitol10 mM C10~8.1-fold
[¹⁴C]-mannitol20 mM SNAC~9.8-fold
FITC-dextran 4000 (FD4)10 mM C10~3.9-fold
FITC-dextran 4000 (FD4)20 mM SNAC~4.7-fold

Data adapted from a study by Twarog et al.[4][5]

This study highlights that both SNAC and C10 are effective at increasing the permeability of paracellular markers, with 20 mM SNAC demonstrating a comparable or slightly higher efficacy to 10 mM C10 in rat colonic mucosae.[4][5] It is important to note that the efficacy of these enhancers can be region-dependent within the gastrointestinal tract.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism by which DDAIP-HCl and many novel permeation enhancers function is through the modulation of tight junctions, the protein complexes that regulate paracellular transport. This modulation is often a transient and reversible process.

DDAIP-HCl is understood to interact with the lipid bilayers of cell membranes, causing a temporary disruption that facilitates drug permeation.[2] This interaction also leads to the opening of tight junctions.

Novel intestinal permeation enhancers like SNAC and sodium caprate (C10) also exert their effects through interactions with the cell membrane and modulation of tight junctions.[6] C10 is believed to act via the opening of epithelial tight junctions and/or membrane perturbation.[6] The mechanism for SNAC has been proposed to involve an increase in passive transcellular permeation, and more recently, a localized increase in pH in the stomach which enhances the solubility and absorption of co-administered drugs like semaglutide.[6]

The modulation of tight junctions by these enhancers can involve complex signaling pathways. While the specific pathways activated by DDAIP-HCl are not fully elucidated in the available literature, the general mechanisms of tight junction regulation by permeation enhancers involve the interaction with transmembrane proteins like claudins and occludin, and scaffolding proteins such as Zonula Occludens (ZO-1).

Below is a generalized diagram illustrating the key components of a tight junction and potential points of interaction for permeation enhancers.

TightJunction cluster_cell1 Epithelial Cell 1 cluster_cell2 Epithelial Cell 2 Cell1_Membrane Cell Membrane Claudin1 Claudin ZO1_1 ZO-1 Claudin1->ZO1_1 Claudin2 Claudin Claudin1->Claudin2 Homophilic Interaction Occludin1 Occludin Occludin1->ZO1_1 Occludin2 Occludin Occludin1->Occludin2 Cell2_Membrane Cell Membrane ZO1_2 ZO-1 Claudin2->ZO1_2 Occludin2->ZO1_2 Permeation_Enhancer Permeation Enhancer (e.g., DDAIP-HCl) Permeation_Enhancer->Cell1_Membrane Disrupts Lipid Bilayer Permeation_Enhancer->Claudin1 Modulates Permeation_Enhancer->Occludin1 Modulates caption Tight Junction Protein Interactions

Caption: Interaction of permeation enhancers with tight junction proteins.

Experimental Protocols

To ensure the reproducibility and validity of permeation studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro experiments used to evaluate permeation enhancers.

In Vitro Transdermal Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of drugs through skin samples.

Objective: To quantify the flux of a drug across a skin membrane in the presence and absence of a permeation enhancer.

Apparatus:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC or other suitable analytical instrument

Membrane:

  • Excised human or animal (e.g., porcine ear) skin

Procedure:

  • Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C.

  • Dosing: Apply a finite dose of the drug formulation (with or without the permeation enhancer) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the drug concentration in the collected samples using a validated analytical method such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

FranzCellWorkflow Start Start Membrane_Preparation Prepare Skin Membrane Start->Membrane_Preparation Cell_Assembly Assemble Franz Cell Membrane_Preparation->Cell_Assembly Receptor_Fill Fill Receptor Chamber Cell_Assembly->Receptor_Fill Dosing Apply Formulation Receptor_Fill->Dosing Incubation Incubate at 32°C Dosing->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Sampling->Incubation Analysis Analyze Samples (HPLC) Sampling->Analysis Data_Calculation Calculate Flux and ER Analysis->Data_Calculation End End Data_Calculation->End caption Franz Diffusion Cell Workflow Caco2Workflow Start Start Cell_Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Cell_Culture Integrity_Test Assess Monolayer Integrity (TEER) Cell_Culture->Integrity_Test Permeability_Assay Perform Permeability Assay (A-to-B and B-to-A) Integrity_Test->Permeability_Assay Sampling Collect Samples from Receiver Compartment Permeability_Assay->Sampling Analysis Analyze Drug Concentration Sampling->Analysis Papp_Calculation Calculate Apparent Permeability (Papp) Analysis->Papp_Calculation End End Papp_Calculation->End caption Caco-2 Permeability Assay Workflow

References

Long-Term Safety of Topical DDAIP-HCl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive long-term safety assessment of topical Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl), a novel permeation enhancer, in comparison to other commonly used alternatives in topical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available preclinical and clinical data to support informed decisions in formulation development.

Introduction to DDAIP-HCl and Dermal Penetration Enhancers

DDAIP-HCl is a key component of the NexACT technology, designed to enhance the dermal penetration of active pharmaceutical ingredients (APIs).[1][2] It functions by temporarily altering the lipid bilayer of the stratum corneum, facilitating the passage of drug molecules.[1][3] The pursuit of effective transdermal drug delivery has led to the development and use of various penetration enhancers, each with a distinct safety and efficacy profile. This guide compares the long-term safety of DDAIP-HCl with established alternatives, including terpenes, fatty acids, and glycols.

Comparative Preclinical Safety Assessment

A battery of preclinical toxicology studies has been conducted to establish the safety profile of DDAIP-HCl. The following tables summarize the available data and provide a comparison with alternative penetration enhancers.

Table 1: Summary of Dermal Toxicity, Irritation, and Sensitization Studies
Study TypeDDAIP-HClTerpenes (e.g., Limonene, Menthol)Fatty Acids (e.g., Oleic Acid)Propylene Glycol
Acute Dermal Toxicity Low potential for acute toxicity.Generally considered safe with low toxicity.[4]Proven to be effective and safe sorption promoters.[5][6][7]Low acute toxicity when applied topically.[8]
Dermal Irritation Mild irritation observed at the application site in animal studies.[9]Can cause irritation and allergenic reactions.[10]Can cause skin irritation.Associated with irritation and contact dermatitis, even at low concentrations.[11][12]
Skin Sensitization No evidence of sensitization potential from clinical evaluations.Can cause allergenic reactions.[10]Not a common sensitizer.Can cause allergic reactions (contact dermatitis).[11]
Phototoxicity No evidence of phototoxicity from clinical evaluations.Not a significant concern for most commonly used terpenes.Not a significant concern.Not a significant concern.
Table 2: Summary of Repeated Dose Dermal Toxicity Studies
SpeciesDurationDDAIP-HCl FindingsAlternative Enhancer Findings
Rat4 weeksNo systemic effects up to 750 mg/kg/day. Mild skin irritation at ≥500 mg/kg/day.[9][13]Data for specific terpenes/fatty acids in comparable studies is not readily available in the public domain. Propylene glycol is generally considered safe for repeated topical use, though irritation can occur.
RabbitNot SpecifiedMild irritation at the application site.Not readily available.
Table 3: Summary of Genotoxicity and Carcinogenicity Studies
Study TypeDDAIP-HClTerpenesFatty AcidsPropylene Glycol
Genotoxicity (Ames Test) No genotoxic potential.Generally not genotoxic.Generally not genotoxic.No genotoxic potential.
Carcinogenicity No tumor formation with topical administration in mice and subcutaneous administration in rats.Generally not considered carcinogenic.Generally not considered carcinogenic.No risk of cancer.[11]
Table 4: Summary of Reproductive and Developmental Toxicity Studies
Study TypeDDAIP-HClTerpenesFatty AcidsPropylene Glycol
Fertility and Early Embryonic Development No adverse effects on fertility anticipated.Generally considered safe.Generally considered safe.No reproductive toxicity.[11]
Embryo-fetal Development No maternal or developmental effects observed in rats.[9][13]Generally considered safe.Generally considered safe.No developmental toxicity.[11]

Clinical Safety Profile of Topical DDAIP-HCl

The long-term safety of DDAIP-HCl has been evaluated in clinical trials of Vitaros (alprostadil cream), a topical treatment for erectile dysfunction.

Table 5: Adverse Events from a 9-Month Open-Label Study of Vitaros (n=1,161)
Adverse EventPatient Incidence (%)Partner Incidence (%)
Application site burning/erythema12.2%-
Meatal or glans pain4.4%-
Prolonged or painful erection1.3%-
Vaginal burning or itching-2.1%
Discontinuation due to Adverse Events<5%Not Reported

Data adapted from a multicenter, open-label, long-term study of topical alprostadil cream.

Overall, approximately 5,000 patients have been exposed to DDAIP-HCl with no serious adverse events recorded.[3] The majority of reported adverse events were localized to the application site and were of mild to moderate severity.

Experimental Protocols and Methodologies

Dermal Irritation and Sensitization Studies

Standard preclinical dermal irritation and sensitization studies are conducted in animal models, typically rabbits and guinea pigs, following OECD or similar guidelines.

Dermal_Toxicity_Workflow cluster_irritation Dermal Irritation (Rabbit) cluster_sensitization Dermal Sensitization (Guinea Pig) I1 Test Substance Application (Intact & Abraded Skin) I2 Observation (24, 48, 72 hrs) I1->I2 I3 Scoring of Erythema & Edema I2->I3 S1 Induction Phase (Topical Application) S2 Rest Period S1->S2 S3 Challenge Phase S2->S3 S4 Observation for Reaction S3->S4

Dermal Irritation and Sensitization Workflow.
Repeated Dose Dermal Toxicity Study

These studies aim to evaluate the systemic and local toxic effects of a substance after repeated daily dermal application over a specified period (e.g., 28 or 90 days).

Repeated_Dose_Toxicity_Workflow A Animal Selection & Acclimatization B Dose Group Assignment (Control, Low, Mid, High) A->B C Daily Dermal Application B->C D Clinical Observations (Daily) C->D E Body Weight & Food Consumption (Weekly) C->E F Hematology & Clinical Chemistry (End of Study) C->F G Necropsy & Histopathology F->G

Repeated Dose Dermal Toxicity Study Workflow.

Mechanism of Action of DDAIP-HCl

DDAIP-HCl is believed to enhance skin permeation through a dual mechanism involving the temporary disruption of the stratum corneum's lipid bilayer and the loosening of tight junctions between skin cells.

DDAIP_Mechanism SC Stratum Corneum Lipid Bilayer Tight Junctions ViableEpidermis Viable Epidermis SC->ViableEpidermis Enhanced Delivery DDAIP DDAIP-HCl DDAIP->SC:f1 Disrupts DDAIP->SC:f2 Loosens Drug Drug Molecule Drug->SC:f0 Penetrates

Mechanism of DDAIP-HCl as a Penetration Enhancer.

Conclusion

The available preclinical and clinical data suggest that topical DDAIP-HCl has a favorable long-term safety profile, particularly concerning systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Localized and transient skin irritation is the most commonly observed adverse effect. In comparison to other classes of penetration enhancers, DDAIP-HCl's safety profile appears to be well-characterized. While alternatives like terpenes and fatty acids are generally recognized as safe, they can also induce skin irritation and sensitization. Propylene glycol, a widely used enhancer, is also associated with a risk of contact dermatitis.

This guide provides a foundational understanding of the long-term safety of DDAIP-HCl. Researchers and formulation scientists are encouraged to consider the specific API and target patient population when selecting a penetration enhancer and to conduct appropriate compatibility and safety studies for their final formulations.

References

Navigating the Regulatory Landscape for DDAIP-HCl as a Novel Excipient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel excipients is critical for advancing drug delivery and overcoming formulation challenges. Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) has emerged as a promising novel excipient, primarily utilized as a permeation enhancer in topical formulations. This guide provides a comprehensive overview of the regulatory considerations for incorporating DDAIP-HCl into pharmaceutical products, alongside a comparative analysis of its performance against established alternatives.

Understanding DDAIP-HCl: Mechanism of Action

DDAIP-HCl is a chemical permeation enhancer that facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[1] Its primary mechanism of action involves the temporary and reversible disruption of the tight junctions between skin epithelial cells.[1] This allows drug molecules to more readily penetrate the skin barrier and reach their target site.

DDAIP_HCl DDAIP-HCl Application (Topical Formulation) Stratum_Corneum Stratum Corneum Interaction DDAIP_HCl->Stratum_Corneum Tight_Junctions Temporary Loosening of Tight Junctions Stratum_Corneum->Tight_Junctions Increased_Permeability Increased Skin Permeability Tight_Junctions->Increased_Permeability API_Penetration Enhanced API Penetration Increased_Permeability->API_Penetration

Mechanism of action of DDAIP-HCl as a skin permeation enhancer.

Regulatory Considerations for Novel Excipients

The regulatory pathway for a novel excipient like DDAIP-HCl is more rigorous than for established excipients. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive data package to support the safety and functionality of a new excipient.

Key Regulatory Requirements:

  • Comprehensive Safety and Toxicology Data: This includes data on acute toxicity, repeated dose toxicity, genotoxicity, and local tolerance. A public assessment report for a product containing DDAIP-HCl noted that while there was some concern for testicular effects in rabbits at high concentrations, the overall evidence supported a lack of genotoxic potential.[2]

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the manufacturing process, characterization, and control strategies for the excipient is required.

  • Functionality Data: Evidence demonstrating the intended function of the excipient in the final drug product, such as permeation enhancement data for DDAIP-HCl.

The regulatory process typically involves submitting this information as part of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).

Start Novel Excipient (DDAIP-HCl) Preclinical Preclinical Development (Safety & Toxicology) Start->Preclinical CMC CMC Documentation Start->CMC Clinical Clinical Trials (in Final Formulation) Preclinical->Clinical CMC->Clinical Submission Regulatory Submission (NDA/MAA) Clinical->Submission Review Agency Review (FDA/EMA) Submission->Review Approval Marketing Approval Review->Approval

Regulatory approval workflow for a novel excipient.

Performance Comparison: DDAIP-HCl vs. Alternatives

The effectiveness of a permeation enhancer is crucial for its adoption. DDAIP-HCl has been shown to be a potent enhancer for various APIs. Below is a comparison with other commonly used permeation enhancers.

Quantitative Performance Data
Permeation EnhancerDrugEnhancement Ratio/FluxReference
DDAIP-HCl Indomethacin4.7 times the flux of Azone[3]
DDAIP-HCl Indomethacin7.5 times the flux of Lauryl Alcohol[3]
DDAIP-HCl Clonidine1.7 times the flux of Azone[3]
DDAIP-HCl Clonidine3.1 times the flux of Lauryl Alcohol[3]
DDAIP-HCl Hydrocortisone2.4 times the flux of Azone[3]
DDAIP-HCl Hydrocortisone2.8 times the flux of Lauryl Alcohol[3]
DDAIP (0.5%) Tolnaftate (1%)>3 times increase in cumulative flux vs. control[4]
Azone VariousPotent enhancer, but skin irritation is a concern[5]
Lauryl Alcohol MelatoninShowed permeation enhancement but also greater skin irritation[6]
Qualitative Comparison of Alternatives
AlternativeMechanism of ActionRegulatory StatusKey Considerations
Azone (Laurocapram) Disrupts the lipid structure of the stratum corneum.Not approved in any commercial formulation due to skin irritation concerns.[3][5]Potent enhancer but significant irritation potential limits its use.
Lauryl Alcohol Interacts with and modifies the lipid domains of the stratum corneum.Listed in the FDA's Food Additive Status List and has GRAS status for certain uses.[6][7][8]Established safety profile for some applications, but permeation enhancement may be less potent than DDAIP-HCl and can cause skin irritation.[3][6]
Liposomes Encapsulate the API and can fuse with the stratum corneum lipids to release the drug.Several liposomal drug products are FDA-approved.[9][10] The FDA has issued specific guidance for liposomal drug products.[9][11][12]Can deliver both hydrophilic and lipophilic drugs. Manufacturing and stability can be complex. Regulatory pathway is well-defined but requires extensive characterization.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the permeation of topical formulations.

Objective: To determine the in vitro permeation of an API through a skin membrane from a formulation containing a permeation enhancer.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation (with and without the permeation enhancer)

  • Reference formulation (if applicable)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C ± 1°C.

  • Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the API.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio can be calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

Start Prepare Skin Membrane Assemble Assemble Franz Cell Start->Assemble Fill Fill Receptor Chamber Assemble->Fill Apply Apply Formulation Fill->Apply Sample Collect Samples at Time Intervals Apply->Sample Analyze Analyze Samples (HPLC) Sample->Analyze Calculate Calculate Flux and Enhancement Ratio Analyze->Calculate

Experimental workflow for an in vitro permeation study.

Conclusion

DDAIP-HCl presents a compelling option as a novel excipient for enhancing the topical delivery of APIs. Its demonstrated potency in increasing skin permeation, as evidenced by comparative studies, makes it a valuable tool for formulators. However, its status as a novel excipient necessitates a thorough and rigorous regulatory submission, with a strong emphasis on comprehensive safety and CMC data. When considering DDAIP-HCl, drug developers must weigh its performance benefits against the increased regulatory requirements compared to established, albeit potentially less effective, alternatives. Careful planning and early engagement with regulatory authorities are crucial for the successful incorporation of this innovative excipient into new drug products.

References

Safety Operating Guide

Safe Disposal of Dodecyl 2-(dimethylamino)propanoate hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of Dodecyl 2-(dimethylamino)propanoate hydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its handling and disposal requirements.

PropertyValue
Molecular Formula C17H36ClNO2
Molecular Weight 321.93 g/mol
Appearance Solid
Storage Temperature Room temperature in an inert atmosphere
Purity Typically ≥95%
Synonyms DDAIP Hydrochloride, Alanine, N,N-dimethyl-, dodecyl ester, hydrochloride (1:1)

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Spill Cleanup Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the hazardous waste container for proper disposal.

Waste Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed container.

    • The container should be appropriate for chemical waste and stored in a designated hazardous waste accumulation area.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.[]

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Contact your institution's EHS department for specific guidance and to arrange for pickup.

Experimental Protocols Cited

No experimental protocols were cited in the safety and disposal documents reviewed for the creation of this guide.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling Dodecyl 2-(dimethylamino)propanoate hydrochloride ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe assess Assess for Spills or Waste Generation spill Spill Occurs assess->spill Yes no_spill No Spill: Routine Waste Disposal assess->no_spill No contain Contain Spill with Inert Absorbent spill->contain collect_waste Collect Chemical Waste in Labeled, Sealed Container no_spill->collect_waste ppe->assess collect Collect Spill Debris into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate store_waste Store in Designated Hazardous Waste Area decontaminate->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dodecyl 2-(dimethylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Dodecyl 2-(dimethylamino)propanoate hydrochloride is limited. This guide is based on best practices for handling similar chemical compounds. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific product being used and perform a thorough risk assessment before commencing any work.

This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE CategorySpecificationPurpose
Eye and Face Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles, preventing potential eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact and absorption.
Body Protection A long-sleeved, impermeable lab coat or gown.Provides a barrier against skin contamination.
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use approved respiratory protection.Minimizes inhalation of dust, vapors, or mists.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound if available from the supplier.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize exposure.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transferring:

    • Handle as a solid to minimize dust generation.

    • Use a dedicated, clean spatula and weighing vessel.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If the process generates heat, cool the vessel as necessary.

    • Ensure the dissolution process is conducted within the fume hood.

2. Emergency Procedures:

  • Spill Response:

    • Evacuate: Clear the immediate area of all personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean: Decontaminate the spill area with a suitable cleaning agent.

    • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

  • First Aid:

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

  • Waste Collection:

    • All waste materials containing this compound should be collected in clearly labeled, sealed containers.

  • Disposal:

    • Unused or unwanted this compound must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.[1]

  • Container Management:

    • Keep waste containers closed when not in use.

Safe Handling Workflow

A Preparation B Review SDS & Assess Risk A->B C Don Appropriate PPE B->C D Handling in Ventilated Area C->D E Weighing & Transfer D->E F Solution Preparation E->F G Post-Handling F->G H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands Thoroughly I->J K Waste Management J->K L Collect in Labeled Container K->L M Dispose as Hazardous Waste L->M

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.